Azalein
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29028-02-2 |
|---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
InChI Key |
FYSMTINDJSASRR-UFGFRKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Azalein: A Technical Guide for Researchers
An in-depth exploration of the botanical sources, biosynthesis, and analytical methodologies for the flavonoid, Azalein (Kaempferol 3-O-arabinoside).
Introduction
This compound, a naturally occurring flavonol glycoside, is chemically identified as kaempferol (B1673270) 3-O-arabinoside. As a derivative of the widely distributed flavonol, kaempferol, this compound is part of the vast family of flavonoids, a class of secondary metabolites in plants with significant interest in the fields of pharmacology and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and quantification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, with a notable prevalence in the fern (Pteridophyta) division. While the presence of this compound is qualitatively documented in several botanical sources, quantitative data remains sparse in the current body of scientific literature. The following table summarizes the known plant sources of this compound. It is important to note that the concentration of this compound can vary significantly based on factors such as plant part, developmental stage, geographical location, and environmental conditions.
| Plant Species | Family | Plant Part(s) | Quantitative Data (this compound) |
| Asplenium trichomanes | Aspleniaceae | Fronds | Presence confirmed, but quantitative data is not available in the reviewed literature. |
| Woodsia polystichoides | Woodsiaceae | Fronds | Presence confirmed, but quantitative data is not available in the reviewed literature. |
| Polypodium vulgare | Polypodiaceae | Fronds | Presence confirmed, but quantitative data is not available in the reviewed literature. |
| Sauropus spatulifolius | Phyllanthaceae | Leaves | Isolated from this plant, but specific yield or concentration is not detailed in the available literature.[1] |
| Nectandra hihua | Lauraceae | Leaves | Isolated from the ethyl acetate (B1210297) fraction of the leaves; however, quantitative concentration in the plant material is not specified.[1] |
| Boysenberry (Rubus ursinus × R. idaeus) | Rosaceae | Leaves | Identified as one of the polyphenols present, but quantitative levels are not provided in the cited study. |
Biosynthesis of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of flavonoids. The process begins with the amino acid phenylalanine and culminates in the glycosylation of the kaempferol aglycone. The key stages are outlined below and illustrated in the accompanying pathway diagram.
-
Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).
-
Chalcone (B49325) Synthesis: One molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin (B18129) chalcone.
-
Flavanone (B1672756) Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to produce the flavanone, naringenin.
-
Flavonol Synthesis: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Subsequently, flavonol synthase (FLS) introduces a double bond to form the flavonol, kaempferol.
-
Glycosylation: The final step in this compound biosynthesis is the attachment of an arabinose sugar moiety to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), utilizing UDP-arabinose as the sugar donor.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant matrices. These protocols are generalized and may require optimization based on the specific plant material being analyzed.
Protocol 1: Extraction of Flavonoid Glycosides from Plant Material
This protocol describes a standard maceration technique for the extraction of flavonoids, including this compound, from dried plant material.
1. Materials and Equipment:
- Dried and powdered plant material (e.g., fronds of Asplenium trichomanes)
- Methanol (B129727) (analytical grade)
- Shaker or magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator
- Freeze-dryer (optional)
2. Procedure:
- Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask.
- Add 1 L of 80% aqueous methanol to the flask.
- Seal the flask and place it on a shaker at room temperature for 24 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the plant residue with another 1 L of 80% methanol for an additional 24 hours to ensure exhaustive extraction.
- Combine the filtrates from both extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
- The crude extract can be further dried using a freeze-dryer to obtain a powdered form for storage and subsequent analysis.
Protocol 2: Isolation of this compound using Column Chromatography
This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.
1. Materials and Equipment:
- Crude flavonoid extract
- Silica (B1680970) gel (60-120 mesh) for column chromatography
- Glass chromatography column
- Solvents: n-hexane, ethyl acetate, methanol (all analytical grade)
- Fraction collector
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- UV lamp (254 nm and 366 nm)
2. Procedure:
- Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, allowing it to settle into a packed bed without air bubbles.
- Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
- Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by sequentially using mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1 v/v), followed by ethyl acetate, and then mixtures of ethyl acetate and methanol (e.g., 9:1, 8:2 v/v).
- Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
- TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v). Visualize the spots under a UV lamp.
- Pooling and Concentration: Combine the fractions that show a spot corresponding to the Rf value of an this compound standard (if available) or fractions with similar TLC profiles. Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.
1. Materials and Equipment:
- HPLC system equipped with a UV-Vis detector, autosampler, and column oven
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
- This compound standard (if commercially available) or a well-characterized in-house isolate
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water
- Syringe filters (0.45 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B. (This gradient should be optimized based on the specific column and system).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 265 nm or 350 nm (based on the UV maxima of this compound)
- Injection Volume: 10 µL
3. Procedure:
- Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh a known amount of the purified extract containing this compound and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original plant material should be calculated based on the initial weight of the plant material and the dilution factors.
Logical Workflow Diagram
The following diagram illustrates the overall workflow from plant material to the quantification of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This technical guide provides a foundational resource for the study of this compound, detailing its known natural sources, biosynthetic pathway, and robust experimental protocols for its extraction, isolation, and quantification. While the presence of this compound has been confirmed in several plant species, particularly ferns, a significant opportunity exists for further research to quantify its concentration in these and other potential botanical sources. The provided methodologies offer a solid framework for researchers to undertake such investigations, contributing to a deeper understanding of this promising natural compound and its potential applications in drug discovery and development.
References
An In-depth Technical Guide to Azalein: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalein, a naturally occurring flavonol, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis, as well as diagrams of relevant signaling pathways, are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a flavonoid, specifically a 3-O-α-L-rhamnoside of azaleatin. Its chemical structure is characterized by a C6-C3-C6 skeleton, typical of flavonoids, with a rhamnose sugar moiety attached at the C3 position.
IUPAC Name: 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
Synonyms: Azaleatin 3-O-α-L-rhamnoside
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as boiling point, and pKa are not readily found in the literature. The provided data is a combination of reported values and estimations based on its chemical class.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₁₁ | [1][2] |
| Molecular Weight | 462.407 g/mol | [2] |
| Melting Point | 181-185 °C (pentahydrate) | [2] |
| Boiling Point | Data not available | |
| Solubility | As a flavonoid glycoside, this compound is expected to be more soluble in polar solvents like ethanol, methanol (B129727), and DMSO than in non-polar solvents. Its solubility in water is likely limited. | |
| pKa | Data not available. Flavonoids generally have pKa values in the range of 6-10. | [1] |
| UV-Vis Absorption | Exhibits two major absorption bands typical for flavonols: Band I in the range of 320–385 nm and Band II in the range of 250–285 nm. |
Biological Activity and Signaling Pathways
While specific studies on this compound are limited, its biological activities can be inferred from the broader class of flavonoids, which are known to possess significant antioxidant and anti-inflammatory properties.
Antioxidant Activity
Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound is attributed to the hydroxyl groups on its phenyl ring, which can donate a hydrogen atom to stabilize free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. This compound is likely to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Furthermore, flavonoids are known to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound could potentially reduce the expression of pro-inflammatory cytokines and other inflammatory molecules.
Below are diagrams illustrating the general mechanisms of flavonoid interaction with these pathways.
Caption: General inhibitory effect of flavonoids like this compound on the NF-κB signaling pathway.
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Experimental Protocols
Isolation and Purification of this compound from Rhododendron mucronatum
The following is a general protocol for the isolation of flavonoids from Rhododendron species, which can be adapted for the specific isolation of this compound.
Materials:
-
Fresh or dried flowers of Rhododendron mucronatum
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, water)
-
Rotary evaporator
-
Chromatography columns
Methodology:
-
Extraction:
-
Air-dry and powder the flower petals of Rhododendron mucronatum.
-
Extract the powdered material with methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, as flavonoids are typically enriched in this fraction.
-
Evaporate the ethyl acetate to dryness to yield the crude flavonoid extract.
-
-
Purification:
-
Subject the crude flavonoid extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or another suitable solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compound.
-
Pool the fractions containing this compound and concentrate.
-
For further purification, perform chromatography on a Sephadex LH-20 column, eluting with methanol, to remove remaining impurities.
-
-
Identification:
-
Characterize the purified compound using spectroscopic methods such as UV-Vis, NMR (¹H and ¹³C), and Mass Spectrometry to confirm the structure of this compound.
-
Caption: General workflow for the isolation and purification of this compound.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol describes a common method to evaluate the antioxidant activity of a compound.
Materials:
-
Purified this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 1 to 100 µg/mL).
-
Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the this compound or ascorbic acid solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
-
Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.
-
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory therapies. However, a significant gap in the literature exists regarding its specific physicochemical properties and a detailed characterization of its biological activities and mechanisms of action. The protocols and information provided in this guide are intended to serve as a foundation for researchers to further investigate the potential of this compound. Future studies should focus on obtaining precise quantitative data for its properties, elucidating its specific molecular targets, and evaluating its efficacy in preclinical models.
References
The intricate pathway of Azalein Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of Azalein (kaempferol-3-O-α-L-rhamnoside), a significant flavonoid with potential therapeutic applications. This document details the enzymatic steps, regulatory networks, and quantitative data associated with its production in plants, offering valuable insights for research and development in phytochemistry and drug discovery.
The Biosynthetic Pathway of this compound
This compound biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the specific glycosylation of the flavonol kaempferol (B1673270). The pathway can be broadly divided into two major stages: the synthesis of the kaempferol aglycone and its subsequent rhamnosylation.
Formation of the Kaempferol Backbone
The synthesis of kaempferol follows the well-established flavonoid biosynthesis pathway, which starts from the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS), leads to the formation of dihydrokaempferol, which is then converted to kaempferol.
The Final Step: Rhamnosylation of Kaempferol
The defining step in this compound biosynthesis is the transfer of a rhamnose sugar moiety from UDP-L-rhamnose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely a flavonol 3-O-rhamnosyltransferase (F3RT). This enzymatic conversion results in the formation of kaempferol-3-O-α-L-rhamnoside, which is this compound.
Quantitative Data on this compound Biosynthesis
Quantitative understanding of the enzymatic reactions and the accumulation of this compound is crucial for metabolic engineering and optimizing extraction processes. The following tables summarize key quantitative data related to this compound biosynthesis.
Kinetic Parameters of Flavonol 3-O-Rhamnosyltransferase (F3RT)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Hypericum monogynum | Quercetin | 5.14 | - | 2.21 x 105 | [1][2] |
| Arabidopsis thaliana (recombinant in E. coli) | Isorhamnetin | 181 | - | - | [3] |
Concentration of this compound in Plant Tissues
| Plant Species | Tissue | Concentration | Method | Reference |
| Rhododendron mucronulatum | Flowers | 2.67 mg/g | HPLC/UV | [4] |
| Rhododendron pulchrum | Flowers (bud stage) | 2.123 ± 0.081 mg/g | HPLC-ESI-MS/MS | [5] |
| Schima wallichii | Leaves | Major compound | LC-MS | [6] |
| Engineered E. coli | Culture | 110.7 mg/L | LC-MS/MS | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify this compound from plant material.
Materials:
-
Fresh or dried plant tissue
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
This compound standard
-
Mortar and pestle or homogenizer
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
Protocol:
-
Sample Preparation:
-
Grind 100 mg of dried plant tissue to a fine powder.
-
Add 10 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol.
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 350 nm or MS detection in negative ion mode.
-
Quantification: Prepare a standard curve of this compound and calculate the concentration in the sample based on the peak area.
-
Enzyme Assay for Flavonol 3-O-Rhamnosyltransferase (F3RT)
Objective: To determine the activity of F3RT in a plant protein extract.
Materials:
-
Plant tissue
-
Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% glycerol)
-
Kaempferol
-
UDP-L-rhamnose
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Methanol
-
HPLC system
Protocol:
-
Protein Extraction:
-
Homogenize fresh plant tissue in ice-cold protein extraction buffer.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 µL of crude enzyme extract
-
10 µL of 1 mM Kaempferol (in DMSO)
-
10 µL of 10 mM UDP-L-rhamnose
-
30 µL of reaction buffer
-
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of methanol.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet precipitated protein.
-
Analyze the supernatant by HPLC as described in section 3.1 to detect and quantify the produced this compound.
-
Enzyme activity can be expressed as pkat/mg protein or nmol/h/mg protein.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stimuli.
Transcriptional Regulation by MYB and bHLH Transcription Factors
The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is primarily controlled by a complex of transcription factors, including R2R3-MYB and basic helix-loop-helix (bHLH) proteins. These transcription factors bind to specific cis-acting elements in the promoters of the biosynthetic genes, thereby activating or repressing their transcription.
Environmental Regulation: The Role of UV-B Light
UV-B radiation is a significant environmental factor that induces the biosynthesis of flavonoids, including kaempferol and its glycosides, as a protective mechanism in plants. The UV-B signaling pathway involves the photoreceptor UVR8, which, upon activation, interacts with COP1, leading to the stabilization of the transcription factor HY5. HY5, in turn, activates the expression of MYB transcription factors that directly regulate the flavonoid biosynthetic genes.[7][8][9][10][11]
This technical guide provides a foundational understanding of the biosynthesis of this compound in plants. Further research into the specific regulatory mechanisms and the kinetic properties of the involved enzymes in various plant species will be crucial for harnessing the full potential of this bioactive compound.
References
- 1. Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol-3-O-rhamnoside: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Azalein: A Phytochemical Journey from Discovery to Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azalein, a naturally occurring flavonoid, holds a significant place in the history of phytochemical research. First identified in the mid-20th century, its discovery and subsequent characterization have contributed to the broader understanding of flavonoid chemistry and biosynthesis in the plant kingdom. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its isolation, structural elucidation, and reported biological activities.
Discovery and Early History
The initial discovery of the compound that would be named this compound can be traced back to 1956. Einosuke Wada, in his research on the floral pigments of the white azalea (Rhododendron mucronatum G. Don), isolated a novel flavonol glycoside.[1][2] Through hydrolysis, he identified the sugar moiety as rhamnose and the aglycone as a new flavonol, which he named Azaleatin.[1][3] The glycoside itself was consequently named this compound.[1][3]
A few years later, in 1962, the prominent phytochemist J. B. Harborne further solidified the understanding of this compound's occurrence. In his fifth paper of the "Plant polyphenols" series, Harborne reported the presence of this compound and related pigments in the flowers of Plumbago capensis and various Rhododendron species.[4][5] His work expanded the known distribution of this flavonoid and confirmed its structure as Azaleatin-3-O-α-L-rhamnoside.[4] Azaleatin was structurally identified as 5-O-methylquercetin.[3] These seminal works laid the foundation for all subsequent research on this particular flavonoid.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound and its aglycone, Azaleatin, was made possible through a combination of classical chemical methods and modern spectroscopic techniques. The following tables summarize the key quantitative data available for these compounds.
Table 1: Physicochemical Properties of Azaleatin
| Property | Value | Reference |
| Molecular Formula | C16H12O7 | [6] |
| Molecular Weight | 316.26 g/mol | [6] |
| CAS Number | 529-51-1 | [3][6] |
Table 2: Spectroscopic Data for Azaleatin
| Technique | Key Data Points | Reference |
| ¹³C NMR | Data available in the Wiley Registry of Mass Spectral Data and KnowItAll NMR Spectral Library. | [7] |
| Mass Spectrometry (GC-MS) | Spectra available in the Wiley Registry of Mass Spectral Data. | [7] |
| Mass Spectrometry (LC-ESI-QTOF) | Precursor Type: [M-H]⁻, m/z 315.05096435546875 | [6] |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical techniques. While the full, detailed protocols from the original discovery papers are not widely accessible, a generalized workflow can be constructed based on common flavonoid isolation procedures from Rhododendron species.
General Isolation Workflow for this compound from Rhododendron Flowers
Key Methodologies
-
Extraction: Flowers are typically macerated in a polar solvent like methanol or ethanol to extract the flavonoids.
-
Fractionation: The crude extract is then concentrated and partitioned against immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are often enriched in the ethyl acetate or butanol fractions.
-
Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) allows for the separation of individual compounds.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The purified compound's structure is determined using spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Biological Activity and Signaling Pathways
Research specifically investigating the biological activities and associated signaling pathways of this compound is limited. Much of the available literature focuses on its aglycone, Azaleatin (5-O-methylquercetin), or on broader extracts of Rhododendron species that contain a mixture of flavonoids.
Flavonoids, as a class, are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[8][9][10][11] The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals.[8]
Potential Signaling Pathways Modulated by Flavonoids
The diagram below illustrates some of the general signaling pathways that are known to be modulated by flavonoids and could potentially be affected by this compound, based on the activities of structurally related compounds.
Further research is required to specifically delineate the biological activities of pure this compound and to identify the precise signaling pathways it may modulate.
Conclusion and Future Directions
This compound represents one of the many thousands of flavonoids found in the plant kingdom. Its discovery was a notable step in the phytochemical exploration of Rhododendron and Plumbago species. While its chemical structure and occurrence are reasonably well-documented in early literature, there is a conspicuous lack of recent, in-depth research into its biological properties. Future research should focus on:
-
Re-isolation and comprehensive spectroscopic characterization: Obtaining high-purity this compound for detailed ¹H and ¹³C NMR analysis to create a complete and publicly accessible dataset.
-
In-depth biological activity screening: Evaluating the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of purified this compound using modern assay techniques.
-
Mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic applications.
Such studies would bridge the historical discovery of this compound with contemporary drug discovery and development, potentially unlocking new therapeutic avenues for this classic flavonoid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On a Flavonol Glycoside Isolated from Flowers of a White Azalea (Rhododendron mucronatum G. Don) [periodicos.capes.gov.br]
- 3. Azaleatin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azaleatin | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]
The Biological Role of Azalein in Rhododendron Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalein, a flavonol glycoside abundant in many Rhododendron species, plays a multifaceted role in the physiology and ecological interactions of these plants. This technical guide provides an in-depth exploration of the biological functions of this compound, including its role as a potent antioxidant and anti-inflammatory agent. We will delve into its biosynthesis, its contribution to flower pigmentation and pollination, and its potential as a protective agent against UV radiation. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding of this compound's significance in Rhododendron and its potential for therapeutic applications.
Introduction
Rhododendron, a genus encompassing over 1,000 species of woody plants, is renowned for its vibrant and diverse floral displays. The chemical constituents of these plants, particularly flavonoids, are of significant interest due to their wide range of biological activities. Among these, this compound (quercetin 3-O-α-L-rhamnoside) has been identified as a key flavonol in many Rhododendron species. Flavonoids, in general, are crucial for plant survival, contributing to defense against pathogens, protection from UV radiation, and attraction of pollinators. This compound, as a specific member of this class, exhibits distinct properties that are of growing interest to researchers in botany, pharmacology, and drug development. This guide aims to consolidate the current knowledge on the biological role of this compound in Rhododendron species, providing a technical resource for further scientific inquiry.
Biosynthesis of this compound
This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. This intricate metabolic cascade involves a series of enzymatic reactions that convert the amino acid phenylalanine into various flavonoid compounds.
The biosynthesis of this compound begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key intermediate.
From naringenin, the pathway branches towards the synthesis of different flavonoid classes. For flavonol synthesis, naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol can then be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. Flavonol synthase (FLS) subsequently oxidizes dihydroquercetin to form the flavonol quercetin (B1663063). Finally, the attachment of a rhamnose sugar molecule to the 3-hydroxyl group of quercetin is catalyzed by a specific rhamnosyltransferase (RT), resulting in the formation of this compound.
Spectroscopic Profile of Azalein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Azalein, a naturally occurring flavonol with significant interest in phytochemical and pharmacological research. This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.
Chemical Structure and Properties
This compound, also known as Azaleatin (B191873) 3-O-α-L-rhamnoside, is a flavonoid glycoside. Its structure consists of the aglycone azaleatin linked to a rhamnose sugar moiety.
Table 1: Chemical Identity of this compound
| Property | Value |
| Systematic IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-1-benzopyran-4-one |
| Synonyms | Azaleatin 3-O-α-L-rhamnoside |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molar Mass | 462.407 g/mol |
| CAS Number | 29028-02-2 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following sections summarize the available NMR, MS, and UV-Vis data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for this compound (Note: This data is predicted based on known values for similar flavonoid glycosides and the aglycone, Azaleatin. Actual experimental values may vary slightly.)
| Position | Predicted ¹³C-NMR (ppm) | Predicted ¹H-NMR (ppm, multiplicity, J in Hz) |
| Aglycone (Azaleatin) | ||
| 2 | 157.1 | - |
| 3 | 134.8 | - |
| 4 | 178.3 | - |
| 5 | 161.9 | - |
| 6 | 98.4 | 6.17 (d, J = 1.8) |
| 7 | 164.6 | - |
| 8 | 93.4 | 6.34 (d, J = 1.8) |
| 9 | 158.0 | - |
| 10 | 104.6 | - |
| 1' | 121.6 | - |
| 2' | 115.0 | 7.30 (d, J = 1.9) |
| 3' | 145.1 | - |
| 4' | 148.5 | - |
| 5' | 115.6 | 6.89 (d, J = 8.2) |
| 6' | 121.5 | 7.28 (dd, J = 8.2, 2.3) |
| 7-OCH₃ | - | ~3.8 |
| Rhamnoside Moiety | ||
| 1'' | 102.2 | 5.32 (d, J = 1.4) |
| 2'' | 70.8 | 4.19 (dd, J = 3.2, 1.4) |
| 3'' | 70.7 | 3.71 (dd, J = 9.1, 3.7) |
| 4'' | 71.9 | 3.32 (dd, J = 9.6, 5.9) |
| 5'' | 70.6 | 3.39 (dd, J = 9.6, 5.9) |
| 6'' (CH₃) | 16.3 | 0.91 (d, J = 6.0) |
Mass Spectrometry (MS)
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of flavonoid glycosides. The primary fragmentation would involve the loss of the rhamnosyl moiety.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 463.1235 | Protonated molecular ion |
| [M-H]⁻ | 461.1089 | Deprotonated molecular ion |
| [M+Na]⁺ | 485.1054 | Sodium adduct |
| [M-rhamnosyl]⁻ | 315.0512 | Fragment corresponding to the aglycone, Azaleatin |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II. For this compound, these bands would be indicative of the flavonol structure. The UV-visible spectrum of the aglycone, azaleatin, shows characteristic absorption bands that are influenced by the substitution pattern of the flavonoid core.[1]
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol (B129727)
| Band | Predicted λmax (nm) | Associated Structural Feature |
| Band I | ~350 - 385 | Cinnamoyl system (B-ring) |
| Band II | ~250 - 270 | Benzoyl system (A-ring) |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of flavonoids like this compound. These are generalized protocols that may require optimization for specific instrumentation and sample matrices.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H-NMR.
-
2D-NMR Experiments: For complete structural assignment, perform 2D-NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS). A C18 column is commonly used for flavonoid separation. The mobile phase typically consists of a gradient of water and acetonitrile, often with a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Analyze the eluting compounds using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the fragmentation patterns.
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified this compound in a UV-transparent solvent, typically methanol. Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectral Acquisition: Scan the sample from approximately 200 to 600 nm. Use the pure solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance (λmax).[2]
Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource for the identification and characterization of this compound. While a complete experimental dataset for this compound remains to be consolidated in the literature, the provided information, based on closely related compounds and general flavonoid chemistry, offers a robust framework for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Azelaic Acid: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid (AZA), a naturally occurring C9 dicarboxylic acid, has emerged as a molecule of significant interest beyond its well-established applications in dermatology.[1][2][3] Initially recognized for its efficacy in treating acne vulgaris and rosacea, a growing body of evidence now illuminates its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, anti-keratinizing, and anti-melanogenic properties.[2][4][5] Furthermore, preclinical studies have begun to uncover its potent anti-cancer and immunomodulatory effects, particularly in hematological malignancies.[6][7][8] This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and quantitative preclinical and clinical data associated with the therapeutic effects of azelaic acid. Detailed experimental protocols and visual representations of its mechanisms are provided to support further research and drug development efforts.
Core Mechanisms of Action
Azelaic acid's therapeutic versatility stems from its ability to modulate multiple biological processes. Its primary mechanisms are multifaceted and often interconnected.
1.1. Anti-inflammatory and Antioxidant Activity A cornerstone of AZA's efficacy is its potent anti-inflammatory and antioxidant action.[2][4] AZA directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals (OH·) and superoxide (B77818) anions (O₂-), and inhibits their production by neutrophils.[2][4] This effect is partly mediated by the suppression of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase activity on the neutrophil surface.[2] By reducing oxidative stress, AZA mitigates tissue damage at sites of inflammation.[4]
Its anti-inflammatory effects are also achieved by interfering with key signaling pathways. AZA inhibits the phosphorylation of p38 MAPK and impairs the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokine production.[2] Additionally, AZA activates Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which further suppresses the transactivation of NF-κB and reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][9]
1.2. Antibacterial and Anti-infective Properties AZA exhibits broad-spectrum bacteriostatic and bactericidal activity against various microorganisms, including aerobic and anaerobic bacteria like Cutibacterium acnes (formerly Propionibacterium acnes), Staphylococcus aureus, and Staphylococcus epidermidis.[1][2][10] A key advantage of AZA is that it does not appear to induce bacterial resistance.[2] Its antibacterial mechanism involves:
-
Disruption of pH Homeostasis: AZA traverses the bacterial cell membrane and lowers the intracellular pH, forcing the bacteria to expend energy to maintain balance, ultimately leading to reduced vitality.[2]
-
Inhibition of Protein Synthesis: AZA inhibits bacterial protein synthesis by targeting thioredoxin reductase, an enzyme essential for DNA synthesis and replication.[2][11] Even at a concentration of 313μM, AZA can reduce microbial protein synthesis by over 50%.[1]
1.3. Anti-keratinizing and Comedolytic Effects In the context of acne, AZA normalizes the keratinization process within the follicle.[1][10] It reduces the thickness of the stratum corneum and decreases the number and size of keratohyalin granules by modulating the protein filaggrin, thereby preventing the formation of microcomedones.[12][13]
1.4. Antimelanogenic Activity AZA is an effective treatment for hyperpigmentation disorders like melasma.[14] Its depigmenting effect is attributed to two primary actions:
-
Competitive Inhibition of Tyrosinase: AZA acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis, thereby reducing the conversion of tyrosine to dopa and dopaquinone.[2][4][12]
-
Cytotoxic Effects on Hyperactive Melanocytes: AZA selectively targets abnormally active melanocytes, inhibiting their proliferation and differentiation by disrupting mitochondrial respiration and DNA synthesis, without affecting normal skin pigmentation.[2][14]
1.5. Anti-cancer Activity Emerging research highlights the potential of AZA as an anti-neoplastic agent, particularly in acute myeloid leukemia (AML).[6][7][8] It has been shown to suppress the proliferation of AML cells, induce apoptosis, and arrest the cell cycle at the G1 phase with minimal cytotoxicity to healthy cells.[6][7] This anti-leukemic activity is mediated through the regulation of multiple signaling pathways, including the Prdxs/ROS, Notch, and PI3K/Akt pathways.[6][7][8]
Modulation of Key Signaling Pathways
AZA's therapeutic effects are underpinned by its interaction with several critical intracellular signaling cascades.
2.1. NF-κB and MAPK Signaling In inflammatory conditions, external stimuli like pathogens or UV radiation can activate pathways leading to the nuclear translocation of NF-κB and activation of MAPKs (e.g., p38, ERK, JNK). This results in the transcription of pro-inflammatory cytokines. AZA intervenes by inhibiting p38 phosphorylation and preventing NF-κB's translocation to the nucleus, thereby downregulating inflammatory responses.[2][15] It also activates PPARγ, which acts as a further brake on NF-κB activity.[2]
2.2. PI3K/Akt Signaling The PI3K/Akt pathway is crucial for cell survival, proliferation, and angiogenesis. In conditions like psoriasis and some cancers, this pathway is often hyperactivated. Studies show that AZA can inhibit the phosphorylation of key proteins in this cascade, including PI3K, Akt, and mTOR.[16][17] This leads to a downstream reduction in angiogenic factors like VEGF and COX-2, thereby ameliorating psoriatic symptoms and potentially inhibiting tumor growth.[16][17][18]
2.3. Notch Signaling in AML In certain cancers like AML, the Notch signaling pathway plays a role in cell proliferation and survival. AZA has been identified as a potential Notch agonist.[7] It upregulates the expression of Notch1 and Notch2 receptors and their downstream targets HES1 and HEY1. This activation paradoxically leads to the inhibition of AML cell proliferation and induces apoptosis, suggesting a tumor-suppressive role for Notch activation in this context.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on azelaic acid.
Table 1: In Vitro Efficacy of Azelaic Acid
| Parameter | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| Protein Synthesis Inhibition | P. acnes | 313 µM | >50% reduction in microbial protein synthesis | [1] |
| Tyrosinase Inhibition (KI) | Mushroom Tyrosinase | 2.73 x 10⁻³ M | Competitive inhibition | [12] |
| Thioredoxin Reductase Inhibition (KI) | Membrane-associated | 1.25 x 10⁻⁵ M | Competitive inhibition | [12] |
| Cell Viability Inhibition | U937 AML Cells (with Jab1 knockdown) | Not Specified | 74% inhibition (compared to 39% in control) | [8] |
| Cell Viability Inhibition | HL-60 AML Cells (with Jab1 knockdown) | Not Specified | 84% inhibition (compared to 67% in control) | [8] |
| Proliferation Inhibition | Murine & Human Melanoma Cells | ≥ 10⁻³ M | Dose- and time-dependent inhibition |[11] |
Table 2: Animal Model Efficacy of Azelaic Acid
| Model | Species | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rats | 20, 40, 80 mg/kg (oral, 28 days) | Dose-dependent decrease in arthritic score and paw volume; ↓ NF-κB, COX-II, TNF-α, IL-6; ↑ IL-4, IL-10. | [9][19] |
| Patient-Derived Xenograft (PDX) AML Model | Mice | Not Specified | Prolonged survival; Attenuated AML by decreasing CD33+ cells in bone marrow; Increased antioxidant capacity. | [6] |
| Imiquimod (IMQ)-Induced Psoriasis | C57BL/6 Mice | Topical Ointment | Significantly inhibited local skin injury; ↓ p-PI3K, p-Akt, p-mTOR, VEGF, COX-2 protein expression. | [16][17] |
| High-Fat Diet-Induced Oxidative Stress | C57BL/6J Mice | 80 mg/kg BW (intragastric) | Restored plasma glucose, insulin, and triglyceride levels; Increased antioxidant enzymes; Reduced lipid peroxidation markers. |[20] |
Table 3: Clinical Trial Efficacy of Azelaic Acid
| Condition | Formulation | No. of Patients | Duration | Key Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| Papulopustular Rosacea | 15% AZA Foam | 961 | 12 weeks | More effective than placebo (32.0% vs. 23.5% success). | [4] |
| Inflammatory Rosacea | 15% AZA Cream | 44 | 8 weeks | Significant decrease in IGA scores (median 3 to 1) and inflammatory lesions (median 8 to 1). | [21] |
| Melasma | 20% AZA Cream | 329 | 24 months | No significant difference in overall improvement compared to 4% hydroquinone (B1673460) (64.8% for AZA). | [2] |
| Post-inflammatory Hyperpigmentation & Acne | 15% AZA Gel | Not specified | 16 weeks | Efficacious and safe in treating hyperpigmentation associated with acne. | [22] |
| Acne Vulgaris | 20% AZA Gel | 60 | 12 weeks | Significant reductions in total lesion counts and acne severity scores. |[5] |
Key Experimental Protocols
This section details the methodologies for representative experiments cited in the literature, providing a framework for future studies.
4.1. In Vitro Assays
4.1.1. Cell Viability / Proliferation Assay (MTT or Alamar Blue)
-
Objective: To determine the cytotoxic or antiproliferative effects of AZA on a specific cell line (e.g., AML cells).
-
Protocol:
-
Cell Seeding: Culture the chosen cell line (e.g., U937, THP-1) to 80-90% confluency. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a high-concentration stock solution of AZA (e.g., 100 mM in DMSO). Create a serial dilution series to achieve the desired final concentrations for treatment.
-
Treatment: Treat the cells with the various concentrations of AZA for a specified time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
Assay: Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control and plot dose-response curves to determine IC50 values.[8][11]
-
4.1.2. Western Blot Analysis for Signaling Proteins
-
Objective: To detect changes in the expression or phosphorylation status of proteins within a signaling pathway (e.g., PI3K/Akt, MAPK) after AZA treatment.
-
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) in 6-well plates. Treat with AZA at a predetermined concentration and for various time points.
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p38). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
-
4.2. Animal Models
4.2.1. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
-
Objective: To evaluate the anti-inflammatory and anti-arthritic effects of AZA in a chronic inflammation model.
-
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220g).
-
Induction: Induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the left hind paw.
-
Grouping and Treatment: Divide animals into groups: Normal Control, Arthritis Control, AZA-treated (e.g., 20, 40, 80 mg/kg), and Positive Control (e.g., Indomethacin). Begin oral administration of AZA or vehicle daily for 28 days.
-
Parameter Measurement:
-
Paw Volume: Measure paw volume using a plethysmometer at regular intervals.
-
Arthritic Score: Score the severity of arthritis based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Biochemical and Histological Analysis: At the end of the study, collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6, CRP, ESR). Dissect the ankle joints for histopathological examination of synovial inflammation and cartilage/bone erosion.[9][19]
-
4.2.2. Imiquimod (IMQ)-Induced Psoriasis Model
-
Objective: To assess the efficacy of topical AZA in a psoriasis-like skin inflammation model.
-
Protocol:
-
Animals: Use C57BL/6 mice (8 weeks old).
-
Induction: Apply a daily topical dose of IMQ cream (e.g., 62.5 mg) to the shaved back skin of the mice for 6-8 consecutive days to induce psoriasis-like lesions.
-
Grouping and Treatment: Establish a Psoriasis Model group and an AZA-treated group. In the AZA group, apply a topical AZA ointment to the affected skin area daily, typically a few hours after the IMQ application.
-
Scoring: Evaluate the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness.
-
Histology and Molecular Analysis: At the end of the experiment, collect skin tissue samples for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration. Perform Western blot or qPCR on tissue lysates to analyze the expression of proteins in relevant pathways like PI3K/Akt.[16][17]
-
Conclusion and Future Directions
Azelaic acid is a pleiotropic agent with a well-defined safety profile and a complex mechanism of action that extends far beyond its traditional dermatological uses. Its ability to modulate fundamental cellular processes—including inflammation, oxidative stress, proliferation, and bacterial protein synthesis—positions it as a compelling candidate for drug development in a variety of therapeutic areas. The evidence strongly supports its role in downregulating pro-inflammatory cascades such as the NF-κB/MAPK and PI3K/Akt pathways.
Future research should focus on several key areas:
-
Oncology: Further investigation into AZA's efficacy in other malignancies, both hematological and solid tumors, is warranted. Combination studies with existing chemotherapeutic agents could reveal synergistic effects, as suggested by preliminary data in AML.[8]
-
Formulation Technology: Development of novel delivery systems, such as liposomal or nanoparticle-based formulations, could enhance skin penetration and bioavailability for both dermatological and systemic applications.[4]
-
Systemic Inflammatory Diseases: Given its potent anti-inflammatory effects in preclinical arthritis models, clinical trials exploring its utility in autoimmune and systemic inflammatory diseases are a logical next step.
-
Neuroprotection and Hepatoprotection: The initial data suggesting protective effects in the liver and nervous system are intriguing and require more extensive preclinical investigation to elucidate the mechanisms and therapeutic potential.[20]
References
- 1. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Immunoregulatory Effects of Azelaic Acid Against Acute Myeloid Leukemia via the Activation of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antiarthritic mechanisms of Azelaic acid against CFA-induced arthritis in rats by modulating pro- and anti-inflammatory cytokines network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. benchchem.com [benchchem.com]
- 12. Azelaic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. Azelaic acid. A review of its pharmacological properties and therapeutic efficacy in acne and hyperpigmentary skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protective effects of azelaic acid against high-fat diet-induced oxidative stress in liver, kidney and heart of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel azelaic acid formulation for the topical treatment of inflammatory rosacea: A multicentre, prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assets.bmctoday.net [assets.bmctoday.net]
Azalein (Kaempferol-3-O-α-L-rhamnoside) in Plumbago: A Technical Guide on its Core Biochemistry, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
The genus Plumbago, a source of diverse secondary metabolites, is recognized for its significant ethnobotanical applications and pharmacological potential. While the naphthoquinone plumbagin (B1678898) is its most studied constituent, the presence of various flavonoids contributes substantially to its bioactivity. This technical guide focuses on a specific flavonoid glycoside, Azalein (kaempferol-3-O-α-L-rhamnoside). Although foundational research identified this compound in the flowers of Plumbago species, recent comprehensive phytochemical analyses have been limited, creating a knowledge gap regarding its quantitative presence, biosynthesis, and specific functional roles within the genus. This document synthesizes the available historical data with current analytical methodologies and functional knowledge derived from other plant species to provide a comprehensive resource. It includes detailed experimental protocols for extraction, isolation, and characterization, generalized biosynthetic and signaling pathways, and quantitative data to serve as a foundational tool for future research into this compound in Plumbago.
Introduction: The Flavonoid Landscape of Plumbago
The Plumbago genus, belonging to the Plumbaginaceae family, encompasses several species, notably Plumbago zeylanica, Plumbago indica, and Plumbago auriculata, which are rich sources of secondary metabolites.[1][2][3][4][5][6][7] Phytochemical screenings have consistently revealed the presence of alkaloids, terpenoids, tannins, and a significant class of polyphenols—flavonoids.[1][6][7] These flavonoids are implicated in the antioxidant, anti-inflammatory, and antimicrobial properties attributed to Plumbago extracts.[5][7]
This compound, a flavonol glycoside with the chemical structure kaempferol-3-O-α-L-rhamnoside, was first reported in the flowers of Plumbago species in 1962. Despite this early discovery, subsequent research has largely focused on the more abundant compound, plumbagin. However, the known biological activities of this compound, including antioxidant, anti-tumor, and anti-inflammatory effects, underscore its potential as a significant contributor to the therapeutic profile of Plumbago.[8][9][10] This guide aims to consolidate the fragmented knowledge on this compound and provide a technical framework for its further investigation within this genus.
Biochemistry and Biosynthesis of this compound
This compound is formed by the glycosylation of the flavonol aglycone, kaempferol (B1673270), with the sugar rhamnose. The biosynthesis of kaempferol is a well-characterized branch of the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce naringenin, the precursor to a wide array of flavonoids. Naringenin is then converted to dihydrokaempferol (B1209521), which is subsequently oxidized by Flavonol Synthase (FLS) to yield kaempferol. The final step in this compound biosynthesis is the attachment of a rhamnose molecule to the 3-hydroxyl group of kaempferol, a reaction catalyzed by a specific flavonol 3-O-rhamnosyltransferase.[11][12]
Quantitative Data on Flavonoids in Plumbago
Specific quantitative analysis of this compound in Plumbago species is notably absent in recent literature. The foundational 1962 study by Harborne qualitatively identified its presence in flowers but did not provide concentrations. However, several studies have quantified the total flavonoid content in various parts of Plumbago zeylanica, which provides a broader context for the potential presence of this compound. Additionally, a recent study successfully isolated and identified dihydrokaempferol-3-O-rhamnoside (engeletin), a structurally similar precursor, from the leaves of P. zeylanica.[13]
| Species | Plant Part | Compound / Class | Method | Result | Reference |
| Plumbago capensis | Flowers | This compound | Paper Chromatography | Present | Harborne, 1962 |
| Plumbago indica | Flowers | This compound | Paper Chromatography | Present | Harborne, 1962 |
| Plumbago zeylanica | Leaf | Total Flavonoids | Aluminum Chloride Colorimetric | 2.6 mg/g (Ethanol Extract) | Effect of extraction solvent..., 2023[5] |
| Plumbago zeylanica | Root | Total Flavonoids | Aluminum Chloride Colorimetric | 0.48 mg/g (Ethanol Extract) | Effect of extraction solvent..., 2023[5] |
| Plumbago zeylanica | Root | Flavonoid Derivative | Spectral Analysis | 2-(2, 4-Dihydroxy-phenyl)-3, 6, 8- trihydroxy-chromen-4-one Isolated | (PDF) Antioxidant activity..., 2010[7] |
| Plumbago zeylanica | Leaf | Dihydrokaempferol-3-O-rhamnoside | UV, IR, NMR, MS | Isolated and Characterized | Dyhydrokaempferol-3-O-Ramnoside..., 2021[13] |
Experimental Protocols: A Modern Approach
While the original identification of this compound in Plumbago used paper chromatography, modern analytical techniques offer vastly superior resolution, sensitivity, and specificity. The following protocols are representative methods for the extraction, isolation, and analysis of this compound from plant tissues, adapted from established procedures for flavonoid glycosides.
Protocol 1: Extraction of Flavonoids from Plant Material
-
Sample Preparation: Collect fresh plant material (e.g., Plumbago flowers). Air-dry in the shade or freeze-dry to preserve metabolites. Grind the dried material into a fine powder.
-
Maceration/Soxhlet Extraction:
-
Maceration: Suspend 100 g of powdered plant material in 1 L of 80% aqueous methanol (B129727).[14] Macerate for 48-72 hours at room temperature with occasional shaking.
-
Soxhlet: Alternatively, for more exhaustive extraction, place 100 g of powder in a Soxhlet apparatus and extract with 80% methanol for 8-12 hours.[4]
-
-
Concentration: Filter the resulting extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
Protocol 2: Isolation by Column Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Stationary Phase: Prepare a glass column packed with silica (B1680970) gel 60 (70-230 mesh) or Sephadex LH-20, which is particularly effective for separating phenolic compounds.
-
Elution:
-
Silica Gel: Elute the column using a gradient solvent system, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol.[4]
-
Sephadex LH-20: Elute with methanol or an ethanol-water mixture.
-
-
Fraction Collection: Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a solvent system like Chloroform:Methanol (9:1 v/v). Visualize spots under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., 1% aluminum chloride in ethanol, which causes flavonoids to fluoresce yellow). Combine fractions that show similar TLC profiles containing the target compound.
Protocol 3: HPLC-UV for Identification and Quantification
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient starting from ~10% B, increasing to ~50% B over 30-40 minutes, followed by a wash and re-equilibration step. The flow rate is typically 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of approximately 265 nm and 342 nm, which are characteristic absorbance maxima for kaempferol glycosides.[16]
-
Identification: Identify the this compound peak by comparing its retention time and UV spectrum with that of a pure analytical standard.
-
Quantification: Prepare a calibration curve using a certified standard of this compound at several concentrations (e.g., 10-200 µg/mL). Calculate the concentration in the sample extract based on the peak area from the calibration curve.[15]
Protocol 4: Structural Confirmation by LC-MS and NMR
-
LC-MS/MS: For unambiguous mass confirmation, analyze the isolated fraction using an LC system coupled to a mass spectrometer (e.g., ESI-QTOF-MS). This compound (C21H20O10) has a molecular weight of 432.38 g/mol . Expect to find ions corresponding to [M-H]⁻ at m/z 431 or [M+H]⁺ at m/z 433. Tandem MS (MS/MS) fragmentation will show a characteristic loss of the rhamnosyl moiety (146 Da), resulting in a fragment ion of the kaempferol aglycone at m/z 285.[17]
-
NMR Spectroscopy: To confirm the structure, including the identity and attachment point of the sugar, dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). Perform ¹H NMR and ¹³C NMR spectroscopy. The resulting spectra should be compared with published data for kaempferol-3-O-rhamnoside to confirm the chemical shifts and coupling constants of the flavonoid skeleton and the rhamnose sugar.[3][17][18][19]
Biological Activity and Signaling Pathways
While the specific role of this compound in Plumbago has not been elucidated, studies on this compound isolated from other plants have revealed several biological activities. A significant function identified in Arabidopsis thaliana is its role as an endogenous inhibitor of polar auxin transport (PAT).
Auxin is a critical phytohormone that regulates plant growth and development. Its directional transport, managed by PIN-FORMED (PIN) protein transporters, creates auxin gradients that control processes like gravitropism and branching. Flavonoids, including this compound, can accumulate in tissues and modulate the activity of these transporters, thereby influencing auxin flow and altering plant morphology.[11][20][21] Specifically, kaempferol 3-O-rhamnoside-7-O-rhamnoside was found to be negatively correlated with basipetal auxin transport in Arabidopsis shoots.[11][20][21]
Other reported activities of this compound include:
-
Antioxidant Activity: It effectively scavenges free radicals like DPPH and protects against oxidative damage to biomolecules.[8][9]
-
Anti-tumor Activity: It has shown growth inhibition of cancer cells, such as Ehrlich ascites carcinoma cells.[8][9]
-
Anti-inflammatory and Depigmenting Properties: Kaempferol and its rhamnosides have demonstrated inhibitory effects on nitric oxide (NO) production and melanogenesis.[10]
-
Antiplasmodial Activity: this compound has been shown to inhibit the growth of chloroquine-resistant Plasmodium falciparum with an IC₅₀ value of 106 μM.
Conclusion and Future Directions
This compound (kaempferol-3-O-rhamnoside) represents an understudied yet potentially significant secondary metabolite within the genus Plumbago. While its presence was noted decades ago, a modern, quantitative assessment is lacking. The recent identification of a related dihydrokaempferol glycoside in P. zeylanica confirms the activity of this specific branch of the flavonoid biosynthetic pathway in the genus, suggesting that this compound is likely present.
For researchers and drug development professionals, this presents a clear opportunity. Future work should focus on:
-
Systematic Screening: Utilizing modern HPLC and LC-MS techniques to screen various tissues (flowers, leaves, roots) of different Plumbago species (P. zeylanica, P. indica, P. auriculata) to quantify this compound content.
-
Bioactivity-Guided Fractionation: Correlating the this compound content of different extracts and fractions with specific biological activities (e.g., antioxidant, anti-inflammatory) to determine its contribution to the overall pharmacological profile of Plumbago.
-
Elucidation of Specific Roles: Investigating the physiological role of this compound within the Plumbago plant itself, potentially related to UV protection, defense, or growth regulation via pathways like auxin transport modulation.
By applying the modern analytical protocols detailed in this guide, the scientific community can build upon the foundational discovery of this compound in Plumbago and fully explore its potential as a valuable natural product.
References
- 1. Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco(1-2, 1-3 and 1-4)rhamnoside structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. jchr.org [jchr.org]
- 5. phytojournal.com [phytojournal.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. phcogres.com [phcogres.com]
- 16. japsonline.com [japsonline.com]
- 17. redalyc.org [redalyc.org]
- 18. efashare.b-cdn.net [efashare.b-cdn.net]
- 19. researchgate.net [researchgate.net]
- 20. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Azalein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalein, a naturally occurring flavonoid, is a subject of growing interest within the scientific community due to its potential therapeutic applications. As a glycoside of the flavonol kaempferol, specifically kaempferol-3-O-rhamnoside, this compound exhibits a range of biological activities that are intrinsically linked to its physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and elucidates its involvement in key cellular signaling pathways. All quantitative data are summarized for clarity, and conceptual frameworks are visualized using Graphviz diagrams.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₂O₁₁ | [1] |
| Molecular Weight | 462.407 g/mol | [1] |
| Melting Point | 181-185 °C | [1][2] |
| Boiling Point | Not available | - |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] | [3] |
| pKa | Not available | - |
| UV-Vis λmax | 250 nm (log ε 4.34), 340 nm (log ε 4.25) | [2] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of flavonoids like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.
Methodology: Capillary Melting Point Determination [4]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or an automated detection system is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, formulation, and in vitro testing.
Methodology: Isothermal Shake-Flask Method [5]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol (B145695), DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.
-
Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Determination of Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. UV-Vis spectrophotometry is a common method for determining the pKa of flavonoids.
Methodology: UV-Vis Spectrophotometric Titration
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). A series of buffer solutions with a range of known pH values are also prepared.
-
Spectral Measurement: A small, constant volume of the this compound stock solution is added to each buffer solution to create a series of solutions with varying pH but constant this compound concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms of this compound have different extinction coefficients is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.
Spectral Analysis
Spectral analysis is indispensable for the structural elucidation and characterization of this compound.
a. Ultraviolet-Visible (UV-Vis) Spectroscopy [6]
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For flavonoids, the absorption spectrum is characteristic of their chromophoric system, which is influenced by the substitution pattern of the flavonoid skeleton.
-
Methodology: A dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer, typically from 200 to 500 nm. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
-
Methodology: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete structure and assign all proton and carbon signals.
c. Mass Spectrometry (MS) [8][9]
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.
-
Methodology: A solution of this compound is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS). The molecule is ionized using a soft ionization technique like Electrospray Ionization (ESI). The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information, such as the nature of the sugar moiety and its attachment point to the flavonoid aglycone.
Signaling Pathway Involvement
Current research indicates that this compound (kaempferol-3-O-rhamnoside) exerts its biological effects, particularly its anti-cancer and anti-inflammatory activities, through the modulation of specific cellular signaling pathways.
Caspase-Mediated Apoptosis Pathway
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This is a crucial mechanism for its potential anti-cancer properties.
Caption: this compound-induced caspase-mediated apoptosis pathway.
Modulation of MAP Kinase Signaling Pathway
This compound has also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a critical regulator of various cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The effect of flavonoids on this pathway can be context-dependent, either promoting or inhibiting specific branches of the cascade.
Caption: Modulation of the MAP Kinase signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While key identifiers and some physical properties are well-documented, further experimental investigation is required to fully characterize its solubility profile and ionization constants. The elucidated involvement of this compound in the caspase and MAP kinase signaling pathways underscores its potential as a bioactive compound worthy of continued research and development. The provided experimental protocols offer a starting point for researchers to fill the existing gaps in the physicochemical data for this promising flavonoid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:29028-02-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
Methodological & Application
Application Note: Quantification of Azalein in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Azalein is a flavonol, a type of flavonoid, found in the flowers of various plant species, including those of the Rhododendron genus. As a glycoside of azaleatin, it is of interest to researchers in phytochemistry, drug discovery, and natural product chemistry for its potential biological activities. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a representative High-Performance Liquid Chromatography (HPLC) method with UV detection. It is important to note that while validated methods for the general analysis of flavonoids and flavonols are well-established, a specific, officially validated HPLC method solely for this compound quantification is not widely available in published literature. Therefore, this protocol is based on established methods for the analysis of structurally similar flavonol glycosides.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a plant extract. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with a mixture of an acidified aqueous solvent and an organic solvent is employed to achieve optimal separation of flavonoids, which often have similar polarities. The quantification of this compound is performed by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations. Detection is typically carried out using a UV-Vis detector at a wavelength corresponding to the absorption maximum of this compound.
Quantitative Data Summary
| Parameter | Typical Performance for Flavonol Glycosides |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Retention Time (RT) | Analyte- and method-dependent |
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥ 95%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Formic acid (or trifluoroacetic acid)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material (e.g., dried and powdered Rhododendron flowers)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 60 40 35 40 60 40 10 90 45 10 90 50 90 10 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 350 nm (or scanning from 200-400 nm with a DAD to determine the optimal wavelength).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
4. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of the dried and powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants.
-
-
Purification (Optional, if matrix interference is high):
-
The combined supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
-
Final Sample Preparation:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: General signaling pathways modulated by flavonols like this compound.
Application Notes and Protocols for the Extraction and Isolation of Azalein from Rhododendron Flowers
Introduction
Azalein, a flavonoid also known as Quercetin-3-O-α-L-rhamnoside, is a natural compound found in various plant species, including the flowers of many Rhododendron species.[1] This compound and its aglycone, quercetin, are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their potential biological activities, including antioxidant and anti-inflammatory properties. These application notes provide detailed protocols for the extraction and isolation of this compound from Rhododendron flowers, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide for obtaining this valuable phytochemical.
Data Presentation: Quantitative Analysis of Flavonoids in Rhododendron Species
The following table summarizes quantitative data on the extraction yields and flavonoid content from various Rhododendron species. While specific yields for this compound are not always available, the data for total flavonoids and related compounds can provide a useful benchmark for researchers.
| Rhododendron Species | Plant Part | Extraction Solvent | Extraction Method | Compound Analyzed | Content/Yield | Reference |
| R. arboreum | Flowers | Methanol | Cold Maceration | Total Phenolic Content | 107.46 ± 8.74 mg GAE/g extract | [2] |
| Total Flavonoid Content | 254.26 ± 29.33 mg RE/g extract | [2] | ||||
| Methanolic Extract Yield | 10.42% | [2] | ||||
| R. arboreum | Leaves | 80% Methanol | Not Specified | Methanolic Extract Yield | 6.83% | [3] |
| R. pseudochrysanthum | Leaves | Methanol | Not Specified | n-Butanol Fraction Bioactive Compounds | Quercetin 3-galactoside: 52.0 mg/g, Hyperin: 67.3 mg/g | [4] |
| R. schlippenbachii | Flowers | Not Specified | Not Specified | Total Flavonols | 7.60 - 97.78 mg/g DW (depending on flower color) | [5] |
| R. mucronulatum | Flowers | Not Specified | Not Specified | Astragalin | 2.67 mg/g | [6] |
| R. mucronulatum for. albiflorum | Flowers | Not Specified | Not Specified | Astragalin | 2.96 mg/g | [6] |
GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; DW: Dry Weight.
Experimental Protocols
Protocol 1: General Extraction of Flavonoids from Rhododendron Flowers
This protocol outlines a general method for the extraction of a flavonoid-rich fraction from Rhododendron flowers using ethanol (B145695).
1. Plant Material Preparation:
-
Collect fresh Rhododendron flowers.
-
Air-dry the flowers in a well-ventilated area, protected from direct sunlight, or use a vacuum furnace at 65°C for approximately 10 hours to remove moisture.[7]
-
Once completely dry, grind the flowers into a fine powder using a blender or a mortar and pestle.[7]
2. Extraction:
-
Weigh the dried flower powder.
-
Immerse the powder in 70-80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of ethanol).
-
Macerate the mixture at room temperature for 24-48 hours with occasional stirring or shaking. Alternatively, perform extraction for 2-3 hours at room temperature.[8]
-
After the initial extraction period, separate the extract from the solid residue by filtration through cheesecloth or a filter paper.
-
Repeat the extraction process on the residue two more times with fresh ethanol to ensure maximum recovery of the flavonoids.
-
Combine all the filtrates.
3. Solvent Removal:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Isolation and Purification of this compound
This protocol describes the isolation and purification of this compound from the crude flavonoid extract using liquid-liquid partitioning and column chromatography.
1. Liquid-Liquid Partitioning:
-
Suspend the crude extract obtained from Protocol 1 in distilled water.
-
Perform successive partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds like fats and waxes.
-
Separate the aqueous layer and then partition it against ethyl acetate (B1210297). The ethyl acetate fraction will be enriched with flavonoids, including this compound.
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.
2. Column Chromatography:
-
Prepare a silica (B1680970) gel or polyamide column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:formic acid:acetic acid:water in appropriate ratios) and visualize under UV light.
-
Combine the fractions that show a spot corresponding to a standard of this compound (if available) or fractions containing the major flavonoid.
3. Final Purification:
-
The combined fractions containing this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) or by preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[9]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Extraction and Isolation
The following diagram illustrates the key steps in the extraction and isolation of this compound from Rhododendron flowers.
Caption: Workflow for this compound extraction and isolation.
Antioxidant Signaling Pathway of this compound (Quercetin-3-O-α-L-rhamnoside)
This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway. The diagram below depicts this proposed mechanism.[8]
Caption: this compound's antioxidant signaling pathway.
References
- 1. missouribotanicalgarden.org [missouribotanicalgarden.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Immunoregulatory Effects of Azelaic Acid Against Acute Myeloid Leukemia via the Activation of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelaic Acid Exerts Antileukemic Activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin‑3‑O‑α‑L‑rhamnopyranoside derived from the leaves of Lindera aggregata (Sims) Kosterm. evokes the autophagy‑induced nuclear factor erythroid 2‑related factor 2 antioxidant pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin 3-O-rhamnoside | Benchchem [benchchem.com]
Application Notes: Evaluating the Anti-Inflammatory Effects of Azalein Using Cell-Based Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Molecular Docking of Azalein with COX-2 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme implicated in inflammation and pain pathways. Its selective inhibition is a critical strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Azalein, a flavonoid glycoside found in various plants, has demonstrated anti-inflammatory properties, making it a person of interest for investigation as a potential COX-2 inhibitor. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These application notes provide a detailed protocol for the in-silico molecular docking of this compound with the COX-2 enzyme, enabling researchers to investigate its binding affinity and interaction mechanisms.
Signaling Pathway of COX-2 in Inflammation
The inflammatory response is a complex biological process. Upon cellular stimulation by pro-inflammatory signals, phospholipase A2 is activated, which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1] The inhibition of COX-2 blocks this pathway, thereby reducing the production of inflammatory prostaglandins.
Caption: COX-2 signaling pathway in inflammation.
Experimental Protocols
This section outlines the detailed methodology for performing molecular docking of this compound with the COX-2 enzyme.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Glide, or similar.[2][3]
-
Molecular Visualization Software: PyMOL, Discovery Studio, or UCSF Chimera.[3][4]
-
Protein Data Bank (PDB): For obtaining the 3D structure of the COX-2 enzyme.
-
PubChem Database: For obtaining the 3D structure of the this compound ligand.[5]
Preparation of the COX-2 Enzyme (Receptor)
-
Obtain Crystal Structure: Download the 3D crystal structure of the human COX-2 enzyme from the Protein Data Bank. A commonly used PDB ID is 1CX2, which is a complex of COX-2 with a selective inhibitor.[3][5]
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization tool.
-
Remove all non-essential molecules, including water molecules, heteroatoms, and the co-crystallized ligand.[2][3]
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Preparation of the this compound (Ligand)
-
Obtain Ligand Structure: Download the 3D structure of this compound (PubChem CID: 5321320) from the PubChem database in SDF format.[5]
-
Prepare the Ligand:
-
Convert the SDF file to a PDB or MOL2 file format using a tool like Open Babel.
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.[6] This step is crucial for obtaining a low-energy conformation of the ligand.
-
Assign Gasteiger partial charges to the ligand atoms.[3]
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT format for AutoDock Vina.[3]
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Identify the active site of the COX-2 enzyme. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature, which identifies key residues like ARG120, TYR355, and SER530.[7][8]
-
Define a grid box that encompasses the entire active site. A typical grid box size is 30 x 30 x 30 Å.[3]
-
-
Running the Docking Simulation:
-
Use the prepared receptor and ligand files as input for the docking software.
-
Configure the docking parameters. For AutoDock Vina, the exhaustiveness parameter can be set to a higher value for a more thorough search.
-
Initiate the docking simulation. The software will generate multiple binding poses of the ligand in the receptor's active site, each with a corresponding binding affinity score.
-
Analysis of Docking Results
-
Binding Affinity: The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger binding interaction.
-
Interaction Analysis:
-
Visualize the docked poses using molecular visualization software.
-
Analyze the interactions between this compound and the amino acid residues of the COX-2 active site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Note the specific amino acid residues involved in these interactions. Key residues for flavonoid binding to COX-2 often include ARG120, TYR355, SER530, TYR385, VAL523, MET522, and TRP387.[7]
-
Molecular Docking Workflow
The following diagram illustrates the workflow for the molecular docking of this compound with the COX-2 enzyme.
Caption: Molecular docking workflow.
Data Presentation
The following table presents representative binding affinities and interacting residues for known COX-2 inhibitors and other flavonoids. The data for this compound is hypothetical and should be determined by following the protocol above.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| This compound | To be determined | To be determined | - |
| Celecoxib | -12.882 | ARG120, TYR355, SER530 | [7] |
| Rofecoxib | -9.357 | TYR385, SER530 | [7] |
| Luteolin | -9.494 | ARG120, TYR355 | [7] |
| Canniprene | -10.587 | VAL523, PHE518 | [7] |
| Oroxylin A | -10.254 | MET522, TRP387 | [7] |
Disclaimer: The binding affinity and interacting residues for this compound are not yet experimentally or computationally determined in the referenced literature. The values presented for other compounds are for comparative purposes and are sourced from existing studies. Researchers should generate their own data for this compound using the provided protocol.
Conclusion
This document provides a comprehensive protocol for the molecular docking of this compound with the COX-2 enzyme. By following these steps, researchers can obtain valuable insights into the potential of this compound as a selective COX-2 inhibitor. The resulting data on binding affinity and molecular interactions can guide further in-vitro and in-vivo studies, contributing to the development of novel anti-inflammatory agents.
References
- 1. Azaleatin 3-arabinoside | C21H20O11 | CID 131752176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. This compound | C22H22O11 | CID 5321320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChem3D - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes & Protocols: Utilizing Azalein as a Standard for Flavonoid Analysis
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate quantification of specific flavonoids is crucial for research, quality control of herbal products, and drug development. Azalein, a flavonoid glycoside, can be utilized as an analytical standard for the quantification of related compounds in various matrices. However, it is important to note that this compound is not as commonly used as a standard as other flavonoids like quercetin (B1663063) or rutin. Consequently, specific established protocols are limited. This document provides a representative protocol for the use of this compound (specifically Kaempferol-3-O-glucoside, also known as Astragalin, a closely related and more commonly available compound) as an external standard in High-Performance Liquid Chromatography (HPLC) analysis coupled with UV-Vis detection.
The methodologies outlined below are based on general principles of flavonoid analysis and can be adapted by researchers to suit their specific sample matrix and instrumentation.[1][2]
Physicochemical Properties of this compound Standard
For the purpose of these application notes, we will refer to the properties of Kaempferol-3-O-glucoside, a common form of this compound.
| Property | Value | Reference |
| IUPAC Name | 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [3] |
| Synonyms | Astragalin, Kaempferol 3-β-D-glucopyranoside | [3] |
| Molecular Formula | C₂₁H₂₀O₁₁ | [3][4] |
| Molar Mass | 448.38 g/mol | [5] |
| Melting Point | 223-229 °C | [5] |
| Solubility | Soluble in DMSO and Methanol (B129727) | [5][6] |
| UV Absorption Maxima (λmax) | ~268 nm, ~352 nm | [3] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
A precise and accurate preparation of the standard is fundamental for quantitative analysis.[7]
Materials:
-
This compound (Kaempferol-3-O-glucoside) analytical standard
-
HPLC-grade Methanol or DMSO
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol (or DMSO if solubility is an issue) to dissolve the standard completely.
-
Once dissolved, make up the volume to the 10 mL mark with methanol. This solution is your 1000 µg/mL primary stock solution.
-
Store the stock solution in an amber vial at 4°C to protect it from light and degradation.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of dilutions from the primary stock solution to create working standards for the calibration curve.[7][8]
-
For example, to prepare a 100 µg/mL intermediate stock, pipette 5 mL of the 1000 µg/mL primary stock into a 50 mL volumetric flask and bring to volume with methanol.
-
From the 100 µg/mL intermediate stock, prepare a calibration series (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by diluting appropriate volumes in separate volumetric flasks with the mobile phase initial composition.
-
Sample Preparation (Representative Protocol for Plant Material)
The extraction method should be optimized to ensure maximum recovery of flavonoids from the sample matrix.[9]
Materials:
-
Dried and powdered plant material
-
80% Methanol in water (v/v)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Vortex mixer
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC Method for Quantification
The following HPLC conditions are a general starting point and should be optimized for the specific instrumentation and sample being analyzed.[1][2]
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile or HPLC-grade Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 352 nm (for Kaempferol glycosides) |
| Run Time | ~40 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 25.00 | 50 | 50 |
| 30.00 | 10 | 90 |
| 35.00 | 10 | 90 |
| 35.01 | 90 | 10 |
| 40.00 | 90 | 10 |
Data Analysis and Quantification
Calibration Curve
To quantify the amount of this compound in a sample, a calibration curve must be constructed.
-
Inject each of the prepared working standard solutions (from section 2.1) into the HPLC system.
-
Record the peak area for this compound at its characteristic retention time.
-
Plot a graph of peak area (y-axis) versus concentration (µg/mL) (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable for good linearity.[7][8]
Example Calibration Data (Hypothetical):
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150,000 |
| 10 | 310,000 |
| 25 | 745,000 |
| 50 | 1,510,000 |
| 75 | 2,240,000 |
| 100 | 3,000,000 |
| Linear Regression | y = 29850x + 5000 |
| R² | 0.9998 |
Sample Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Record the peak area for the identified this compound peak in the sample.
-
Calculate the concentration of this compound in the extract using the linear regression equation from the calibration curve:
-
Concentration (x) = (Peak Area (y) - c) / m
-
Visualized Workflows and Pathways
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. academic.oup.com [academic.oup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. kaempferol-3-O-D-glucoside | C21H19O11- | CID 25203515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. aobious.com [aobious.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. japsonline.com [japsonline.com]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azalein in Pollen Tube Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azalein, a flavonol glycoside, specifically kaempferol-3-O-α-L-rhamnoside, has emerged as a significant bioactive compound in the study of plant reproductive biology. Its application in pollen tube growth studies is primarily centered on its role in modulating key signaling pathways that govern polarized cell growth. Flavonols, as a class, are essential for successful fertilization in many plant species, and this compound, as a specific member of this class, offers a tool to dissect the intricate molecular events of pollen germination and tube elongation.
The primary mechanism of action of this compound and related flavonols in pollen tubes is the maintenance of reactive oxygen species (ROS) homeostasis.[1][2][3][4] A delicate balance of ROS is crucial for pollen tube growth; while low levels of ROS act as signaling molecules, excessive accumulation, particularly under stress conditions such as high temperatures, can be detrimental and inhibit growth.[1][2] this compound, with its antioxidant properties, is thought to scavenge excess ROS, thereby protecting the pollen tube from oxidative damage and promoting its growth and integrity.[1][3]
Furthermore, studies on the closely related kaempferol (B1673270) glycosides in Malus have demonstrated a link between these compounds and the regulation of calcium (Ca²⁺) signaling and auxin transport in pollen tubes.[5][6][7][8] A tip-focused calcium gradient is a well-established prerequisite for pollen tube elongation, and its modulation by flavonols like this compound can significantly impact growth rates.[5][6][8] The influence on auxin transport suggests a deeper regulatory role, connecting flavonol activity to downstream effectors like the ROP (Rho-like GTPases from plants) GTPases, which are master regulators of polarized cell growth.[5][6][7]
The specificity of the glycosidic moiety is also a critical aspect. Research has shown that the sugar attached to the flavonol aglycone can determine its biological activity, with specific glycosides being necessary for proper pollen tube development in some species.[9][10][11] This highlights the importance of studying specific compounds like this compound rather than just the aglycone, kaempferol.
In a research context, this compound can be used as a chemical probe to:
-
Investigate the role of flavonols in mitigating abiotic stress (e.g., heat stress) on pollen viability and tube growth.
-
Elucidate the crosstalk between ROS, Ca²⁺, and auxin signaling pathways in polarized cell growth.
-
Screen for compounds that may enhance fertilization success in crops by promoting robust pollen tube growth.
Data Presentation
The following tables summarize quantitative data from studies on flavonols and pollen tube growth.
Table 1: Effect of Flavonol Deficiency on Pollen Tube Length in Tomato (Solanum lycopersicum)
| Genotype | Treatment Condition | Mean Pollen Tube Length (µm) | Percentage Reduction | Reference |
| Wild Type (VF36) | 28°C for 4h | 500 ± 25 | - | [12] |
| Flavonol-deficient mutant (are) | 28°C for 4h | 300 ± 20 | 40% | [12] |
Table 2: Effect of Exogenous Kaempferol Glycosides on Malus Pollen Tube Growth
| Treatment | Concentration | Mean Pollen Tube Length (µm) after 4h | Reference |
| Control | - | Approx. 350 | [13] |
| Kaempferol | Not specified | Approx. 450 | [13] |
| Kaempferol-3-O-rhamnoside (this compound) | Not specified | Approx. 550 | [13] |
| Quercetin-3-O-glycosides | Not specified | No significant effect | [13] |
| Cyanidin-3-O-galactoside | Not specified | No significant effect | [13] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Involving this compound in Pollen Tube Growth
The following diagrams illustrate the proposed signaling pathways influenced by this compound during pollen tube growth.
Caption: this compound's role in ROS homeostasis.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Flavonols control pollen tube growth and integrity by regulating ROS homeostasis during high-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competition between anthocyanin and kaempferol glycosides biosynthesis affects pollen tube growth and seed set of Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Tomato pollen tube growth requires flavonol glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavonols control pollen tube growth and integrity by regulating ROS homeostasis during high-temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Azalein (Fuchsine) Stability Under Different pH Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azalein (also known as Fuchsine, Rosaniline, or Magenta) under various pH conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound at different pH levels.
Question: My this compound solution is rapidly losing its color. What could be the cause?
Answer: Rapid decolorization of this compound solutions can be attributed to several factors, primarily related to the pH of the solution.
-
High pH (Alkaline Conditions): this compound, a triphenylmethane (B1682552) dye, is known to be unstable in alkaline environments. The rate of decolorization, or fading, increases significantly in basic solutions. This is due to the conversion of the colored triphenylmethyl carbocation to a colorless carbinol form.
-
Presence of Oxidizing or Reducing Agents: The stability of this compound is sensitive to the presence of oxidizing or reducing agents. For instance, studies have shown that persulfate can cause oxidative decolorization of rosaniline hydrochloride.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can accelerate the degradation of this compound. The rate of this photodegradation can also be influenced by the pH of the solution.[2][3]
-
Temperature: Higher temperatures can increase the rate of degradation reactions.[1]
Question: I am observing a shift in the maximum absorbance wavelength (λmax) of my this compound solution when I change the pH. Is this normal?
Answer: Yes, a shift in the λmax of this compound is expected with changes in pH. The color of this compound is due to its chemical structure, which can exist in different forms depending on the pH of the solution. These different forms have distinct absorption spectra. For example, the color of basic fuchsin can change from violet at pH 1.0 to red at pH 3.1. This change in color corresponds to a shift in the λmax. It is crucial to determine the λmax for each pH at which you are conducting your experiments to ensure accurate spectrophotometric measurements.
Question: I am trying to perform a kinetic study on this compound degradation, but my results are not reproducible. What are some common pitfalls?
Answer: Lack of reproducibility in kinetic studies can stem from several experimental inconsistencies:
-
Inaccurate pH Control: The degradation rate of this compound is highly dependent on pH. Ensure your buffer systems are robust and that the pH of your reaction mixture is stable throughout the experiment.
-
Temperature Fluctuations: Reaction rates are sensitive to temperature. Use a temperature-controlled water bath or cuvette holder in your spectrophotometer to maintain a constant temperature.
-
Light Exposure: If you are not specifically studying photodegradation, protect your solutions from ambient light to prevent unintended degradation.
-
Concentration of Reactants: Ensure the initial concentration of this compound and any other reactants are consistent across all experiments.
-
Purity of this compound: Basic fuchsin is often a mixture of rosaniline, pararosaniline, and new fuchsine.[4] The exact composition can vary between suppliers and even batches, which can affect stability.
Frequently Asked Questions (FAQs)
What is this compound and why is its pH stability important?
This compound is a common name for fuchsine (also known as rosaniline or magenta), a synthetic dye belonging to the triphenylmethane class.[4] Its stability under different pH conditions is crucial for its various applications, including as a biological stain, a pH indicator, and in chemical analyses. Understanding its stability is essential for ensuring the reliability and reproducibility of experiments.
What are the different forms of this compound (Fuchsine)?
Fuchsine exists in several forms, with the main distinction being between basic fuchsin and acid fuchsin.
-
Basic Fuchsin: This is a mixture of rosaniline, pararosaniline, and new fuchsine hydrochlorides. It is widely used in biological staining.[4]
-
Acid Fuchsin: This is the sulfonated derivative of basic fuchsin. The addition of sulfonic acid groups makes it an acidic dye.[5]
The stability and color of these forms are pH-dependent.
How does pH affect the color of this compound?
The color of this compound is due to the conjugated π-electron system of the triphenylmethyl carbocation. Changes in pH alter the protonation state of the amine groups on the phenyl rings, which in turn affects the electronic structure and the wavelengths of light absorbed. In strongly acidic solutions, the molecule is protonated and typically colored. In alkaline solutions, the carbocation is converted to a neutral, colorless carbinol base.
At which pH is this compound most stable?
The stability of this compound is generally greater in acidic to neutral conditions. Studies on the degradation of basic fuchsin have shown optimal degradation under specific photocatalytic or oxidative conditions at pH values ranging from 3 to 8.[1][2][3] For example, one study on the photocatalytic degradation of new fuchsine found the highest degradation rate at pH 8.[3] Conversely, the decolorization rate increases drastically in alkaline mediums.[2]
Quantitative Data on this compound (Fuchsine) Stability
The following tables summarize available quantitative data on the degradation kinetics of different forms of this compound under various conditions. It is important to note that much of the available data comes from studies on specific degradation processes (e.g., photocatalysis, oxidation) and may not represent the intrinsic stability of this compound in a simple buffered solution.
Table 1: Degradation Rate Constants of Basic Fuchsin under Different Conditions
| pH | Condition | Rate Constant (k) | Kinetic Order | Reference |
| 6.0 | Photocatalytic degradation | 7.19 × 10⁻⁵ s⁻¹ | Pseudo-first-order | [2] |
| 3.0 | Homogeneous Fenton-like system | 0.07341 min⁻¹ | Pseudo-first-order | [1] |
| 6.8 | Adsorption on natural clay | Not specified | Pseudo-second-order | [1] |
| 9.0 | Adsorption on bottom ash and deoiled soya | Not specified | Not specified | [6] |
Table 2: Degradation Rate Constants of New Fuchsin under Photocatalytic Conditions
| pH | Rate Constant (k) | Kinetic Order | Reference |
| 8.0 | 1.18 × 10⁻⁴ s⁻¹ | Not specified | [3] |
Table 3: Degradation of Carbol Fuchsin (a mixture of phenol (B47542) and basic fuchsin) under Photocatalytic Conditions
| pH | Degradation Efficiency (after 1 hour) | Kinetic Order | Reference |
| 9.0 | 100% (for 20 mg/L solution) | Pseudo-first-order | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound (Fuchsine) Stability at Different pH
This protocol outlines a general method for assessing the stability of an this compound solution across a range of pH values by monitoring the change in its absorbance over time.
Materials:
-
This compound (e.g., Basic Fuchsin, Acid Fuchsin)
-
A series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder and dissolve it in a small amount of an appropriate solvent (e.g., 50% ethanol) before diluting with deionized water to a final concentration of, for example, 100 µM. Store this stock solution in the dark.
-
-
Preparation of Working Solutions:
-
For each pH to be tested, prepare a working solution by diluting the stock solution in the corresponding buffer. The final concentration should yield an initial absorbance in the range of 0.8-1.2 at the λmax for that specific pH.
-
-
Determination of λmax for each pH:
-
For each buffered working solution, perform a wavelength scan to determine the maximum absorbance wavelength (λmax). This is important as the λmax may shift with pH.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the predetermined λmax for the first pH to be tested.
-
Use the corresponding buffer as a blank to zero the instrument.
-
Place the cuvette with the this compound working solution in the spectrophotometer and record the initial absorbance (A₀) at time t=0.
-
Store the cuvette in a temperature-controlled environment, protected from light.
-
At regular time intervals (e.g., every 15, 30, 60 minutes), measure the absorbance (Aₜ) of the solution. The frequency of measurements will depend on the rate of degradation.
-
Repeat this process for each pH value.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each pH.
-
To determine the reaction order and rate constant (k), plot ln(Aₜ/A₀) vs. Time for a pseudo-first-order reaction or 1/Aₜ vs. Time for a second-order reaction. The linearity of the plot will indicate the reaction order. The rate constant can be calculated from the slope of the line.
-
The half-life (t₁/₂) can be calculated using the appropriate equation for the determined reaction order (e.g., t₁/₂ = 0.693/k for a first-order reaction).
-
Visualizations
Caption: Workflow for Determining this compound Stability at Different pH.
Caption: pH-Dependent Equilibrium of this compound (Fuchsine).
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Photocatalytic Degradation of New Fuchsine using Lead Chromate for Water Reuse: Efficiency and Degradation Pathway Contaminants Remediation – Oriental Journal of Chemistry [orientjchem.org]
- 4. Fuchsine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Overcoming low solubility of Azalein in aqueous solutions
Technical Support Center: Azalein Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.
Important Note on Compound Identification: It is crucial to distinguish This compound (CAS: 29028-02-2) , the flavonoid subject of this guide, from Azelaic Acid (CAS: 123-99-9) , a dicarboxylic acid. While the names are similar, they are distinct chemical entities with different properties and applications. This guide pertains exclusively to the flavonoid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low solubility a significant issue?
A1: this compound is a naturally occurring flavonoid, specifically a flavonol glycoside.[1] Its chemical structure is the 3-O-α-L-rhamnoside of azaleatin.[1] Like many flavonoids, this compound exhibits poor water solubility, which presents a major challenge in drug development.[2][3] This low solubility can lead to limited bioavailability, hindering its therapeutic potential in both in vitro and in vivo studies.[4][5] Any drug must be in a dissolved state at the site of absorption to be effective.[4]
Q2: What is the specific aqueous solubility of this compound?
Q3: What are the primary strategies to overcome the low aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble natural products like this compound.[2][3] These methods can be broadly categorized into physical and chemical modifications.[4] Key strategies include:
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent.[10]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility.[4][11]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[4][6]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[3][4][12]
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.[2][3]
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Nanoformulations: Utilizing systems like nanoemulsions, liposomes, or nanosponges to encapsulate this compound.[2][13][14]
Q4: How effective is cyclodextrin (B1172386) complexation for improving flavonoid solubility?
A4: Complexation with cyclodextrins is a highly effective technique for enhancing the aqueous solubility of lipophilic drugs.[2][4] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules like this compound, thereby increasing their solubility in water.[6] For example, studies on Kaempferol showed that complexation with heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) increased its concentration by 12.7 times compared to its solubility in water alone.[15]
Q5: Can cosolvents be used, and which ones are recommended?
A5: Yes, cosolvency is a common and straightforward approach. For flavonoids, organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and various glycols are often used to create a stock solution, which is then diluted into the aqueous experimental medium.[9][16] It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell culture) to avoid cytotoxicity.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility limit in the final buffer. The percentage of organic cosolvent is too low after dilution. | 1. Decrease Final Concentration: Lower the working concentration of this compound. 2. Increase Cosolvent (with caution): Slightly increase the initial stock concentration so a smaller volume is needed, keeping the final solvent percentage below toxic levels.[17] 3. Use a Solubilizing Excipient: Prepare the solution with a solubilizing agent like HP-β-cyclodextrin (see Protocol 2).[15] 4. Adjust pH: Test the solubility of this compound at different pH values to find an optimal range.[11] |
| Low or Inconsistent Bioavailability (In Vivo) | Poor dissolution of this compound in the gastrointestinal tract. Rapid metabolism or clearance. | 1. Formulation Strategy: Utilize advanced drug delivery systems such as solid dispersions, nanoemulsions, or phospholipid complexes to improve absorption.[2][3][18] 2. Particle Size Reduction: Use micronized or nanosized this compound to increase the dissolution rate.[4] |
| Stock Solution Instability | Degradation of the compound over time, especially in aqueous solutions. Repeated freeze-thaw cycles. | 1. Solvent Choice: Prepare stock solutions in anhydrous DMSO or ethanol.[9] 2. Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17] 3. Protect from Light: Store solutions in amber vials as flavonoids can be light-sensitive. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29028-02-2 | [19],[1] |
| Molecular Formula | C22H22O11 | [19],[1] |
| Molecular Weight | 462.4 g/mol | [19],[1] |
| Appearance | Data not available (typically a powder) | |
| Melting Point | 181 to 185 °C | [1] |
| Aqueous Solubility | Data not directly available; expected to be low. | [2],[6] |
Table 2: Solubility Enhancement Data for Structurally Similar Flavonoids
| Compound | Enhancement Technique | Solvent/System | Solubility Increase | Reference(s) |
| Kaempferol | Complexation | 5.00 x 10⁻³ mol·L⁻¹ HP-β-CD | 12.7-fold | [15] |
| Kaempferol | Derivatization | Water (after sulfonation) | ~220-fold | [20] |
| Quercetin | NaDES | Betaine:glycerol (1:2) + 20% water | 23,850-fold (vs. water) | [7] |
| Myricetin | Complexation | 9 mM dimeric β-CD | 33.6-fold | [6] |
| Natural Deep Eutectic Solvents |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Cosolvent System
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration remains below 0.5%.[17]
-
Protocol 2: Enhancing this compound Solubility using HP-β-Cyclodextrin Complexation
-
Objective: To prepare an aqueous solution of this compound with enhanced solubility through inclusion complexation.
-
Materials:
-
This compound powder
-
Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10 mM). Stir until fully dissolved.
-
Add an excess amount of this compound powder to the HP-β-CD solution. The amount should be more than what is expected to dissolve to ensure saturation.
-
Seal the container and stir the suspension at room temperature for 24-48 hours, protected from light.
-
After equilibration, filter the solution through a 0.45 µm filter to remove the undissolved this compound.
-
The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Workflow for selecting an this compound solubility enhancement strategy.
Caption: Mechanism of this compound inclusion in a cyclodextrin host molecule.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS # 5041-67-8, Kaempferol 3-O-alpha-L-arabinofuranoside, Kaempferol 3-arabinoside - chemBlink [chemblink.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 13. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scent.vn [scent.vn]
- 17. benchchem.com [benchchem.com]
- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 19. Buy this compound (EVT-14297401) | 29028-02-2 [evitachem.com]
- 20. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity | MDPI [mdpi.com]
Preventing degradation of Azalein during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Azalein during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation during extraction?
This compound (Kaempferol-3-O-α-L-rhamnoside) is a flavonoid glycoside. Like many flavonoids, its structure, featuring multiple hydroxyl groups and a glycosidic bond, makes it susceptible to degradation under common extraction conditions. The primary causes of degradation include pH extremes, high temperatures, exposure to light, presence of oxygen, and enzymatic activity from the plant matrix.
Q2: What are the initial signs of this compound degradation in my extract?
Degradation of this compound can manifest as a color change in the extract, often turning brownish or darker. Chromatographic analysis (e.g., HPLC) may show a decrease in the peak corresponding to this compound and the appearance of new peaks, such as the aglycone form, Kaempferol, indicating hydrolysis of the glycosidic bond.
Q3: Which solvent system is best for extracting this compound while minimizing degradation?
Aqueous-organic solvent mixtures are generally most effective for extracting flavonoid glycosides like this compound. A solution of 70-80% methanol (B129727) or ethanol (B145695) in water is a common starting point. The organic solvent disrupts cell membranes, while water helps to extract the more polar glycosides. Using pure organic solvents may be less efficient for glycosides, and purely aqueous solutions may not be effective at extraction and can encourage microbial growth.
Q4: How does pH affect the stability of this compound during extraction?
This compound is most stable in slightly acidic conditions (pH 4-6). Alkaline environments (pH > 7) can lead to rapid degradation of the flavonoid structure. It is advisable to use buffers or add a small amount of a weak acid, such as acetic acid or formic acid, to the extraction solvent to maintain an optimal pH range.
Q5: Can I heat my sample to improve extraction efficiency?
While moderate heat can increase extraction efficiency, high temperatures can accelerate the degradation of this compound. It is recommended to keep extraction temperatures below 50°C. If a heated extraction method is used, such as Soxhlet, it should be performed under a vacuum to lower the boiling point of the solvent and for the shortest possible duration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | 1. Incomplete cell lysis. 2. Inappropriate solvent system. 3. Degradation during extraction. | 1. Ensure the plant material is finely ground. Consider pre-treatment with enzymes like cellulase. 2. Optimize the solvent system. Experiment with different ratios of methanol/ethanol and water. 3. Implement stabilization techniques: control pH, temperature, and add antioxidants. |
| The extract has turned a dark brown color. | 1. Oxidation of phenolic compounds. 2. Enzymatic browning. | 1. Add antioxidants like ascorbic acid (0.1%) or butylated hydroxytoluene (BHT) (0.01%) to the extraction solvent. 2. Blanch the plant material before extraction to deactivate enzymes, or add enzyme inhibitors. |
| HPLC analysis shows a large Kaempferol peak and a small this compound peak. | 1. Hydrolysis of the glycosidic bond due to acidic conditions or high temperature. | 1. Ensure the pH of the extraction solvent is not too low (maintain between 4-6). 2. Avoid excessive heat during extraction and solvent evaporation steps. |
| Precipitate forms in the extract upon storage. | 1. Saturation of the solvent. 2. Changes in temperature. | 1. Filter the extract before storage. 2. Store the extract at a consistent, cool temperature (4°C) in the dark. |
Quantitative Data on Flavonoid Stability
The following table summarizes the impact of various conditions on the stability of flavonoids, which can be extrapolated to this compound.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | 25°C | High Stability | Store extracts at low temperatures. |
| 50°C | Moderate Degradation | Use moderate heat only if necessary and for short durations. | |
| 80°C | Significant Degradation | Avoid high temperatures during extraction and solvent removal. | |
| pH | 4.0 - 6.0 | Optimal Stability | Maintain a slightly acidic pH during extraction. |
| < 3.0 | Risk of Hydrolysis | Avoid strongly acidic conditions. | |
| > 7.0 | Rapid Degradation | Avoid neutral to alkaline conditions. | |
| Solvent | 70% Methanol | Good Stability & Yield | A recommended starting point for extraction. |
| 70% Ethanol | Good Stability & Yield | A good alternative to methanol. | |
| Water | Lower Stability | Use in combination with an organic solvent and at a controlled pH. |
Experimental Protocols
Protocol 1: Stabilized Cold Maceration for this compound Extraction
This protocol is designed to minimize degradation by using low temperatures and incorporating stabilizing agents.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, flowers) at a temperature not exceeding 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (particle size < 0.5 mm).
-
-
Preparation of Extraction Solvent:
-
Prepare a solution of 70% (v/v) ethanol in deionized water.
-
Add 0.1% (w/v) ascorbic acid to the solvent mixture to prevent oxidation.
-
Adjust the pH of the solvent to 5.0 using a 0.1 M solution of citric acid.
-
-
Extraction Process:
-
Combine the powdered plant material with the prepared extraction solvent in a ratio of 1:20 (w/v).
-
Place the mixture in an airtight container and store it in a refrigerator at 4°C for 48 hours.
-
Agitate the mixture periodically (e.g., using a shaker) to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C and under reduced pressure.
-
-
Storage:
-
Store the concentrated extract in an amber glass vial at -20°C to prevent degradation from light and temperature.
-
Visualizations
Caption: Workflow for stabilized cold maceration of this compound.
Caption: Primary degradation pathways for this compound.
Technical Support Center: Optimizing HPLC Parameters for Azalein Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful separation of Azalein (kaempferol-3-O-arabinoside) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development for this compound, a reversed-phase C18 column is the most common and effective choice.[1] A gradient elution is highly recommended due to the potential presence of other compounds with varying polarities in typical extracts.[1] Below is a table summarizing recommended starting parameters.
Table 1: Recommended Starting HPLC Parameters for this compound Separation
| Parameter | Recommended Condition | Common Alternatives/Notes |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl for alternative selectivity |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | 10 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) | ACN often provides better resolution and lower backpressure.[1] |
| Elution Mode | Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Detection (UV) | 265 nm or 370 nm | Use a Photo Diode Array (PDA) detector to monitor multiple wavelengths. |
| Injection Volume | 10 - 20 µL | Ensure the injection solvent is compatible with the mobile phase. |
Q2: Why is adding acid to the mobile phase critical for this compound analysis?
A2: Adding a small amount of acid, such as 0.1% formic or acetic acid, to the aqueous mobile phase is crucial for achieving sharp and symmetrical peaks for this compound and other flavonoids.[1] this compound has phenolic hydroxyl groups which can ionize depending on the pH. Operating at a low pH (typically below 4.0) suppresses this ionization. This leads to better, more consistent retention and significantly reduces peak tailing, which occurs from secondary interactions with the silica-based stationary phase.[1]
Q3: Should I use Acetonitrile or Methanol as the organic solvent?
A3: Both acetonitrile and methanol are suitable organic modifiers for the separation of flavonoid glycosides.[1] Acetonitrile is often the preferred choice as it generally provides better separation efficiency (sharper peaks) and has a lower viscosity, which results in lower system backpressure.[1] However, changing the organic solvent from acetonitrile to methanol (or vice-versa) is a powerful tool to alter the selectivity of the separation if you have co-eluting peaks.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My this compound peak is broad and tailing.
Peak tailing is a common issue when analyzing flavonoids and is often characterized by an asymmetrical peak with a trailing edge. This can compromise quantification and resolution.
Caption: Troubleshooting workflow for this compound peak tailing.
Table 2: Causes and Solutions for Peak Tailing
| Potential Cause | Detailed Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The phenolic hydroxyl groups on this compound interact with residual silanol groups on the C18 column's silica (B1680970) surface. This creates a secondary, stronger retention mechanism that causes tailing.[1] | Optimize Mobile Phase pH: Add an acidifier like 0.1% formic acid to the aqueous phase. This protonates the silanol groups, minimizing unwanted interactions. |
| Column Overload | Injecting too much sample saturates the stationary phase, leading to a distorted peak shape. | Reduce Sample Concentration: Dilute your sample or decrease the injection volume. Check for improvement in peak symmetry. |
| Column Contamination or Degradation | Strongly retained matrix components can accumulate at the column inlet, or the stationary phase can degrade over time, creating active sites that cause tailing. | Flush or Replace Column: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Extra-column Dead Volume | Gaps in tubing connections (especially between the injector, column, and detector) can cause band broadening and tailing. | Check Fittings: Ensure all fittings are properly tightened and that the tubing is fully seated within the port. |
Problem 2: I have poor resolution between this compound and another peak.
Poor resolution occurs when two or more compounds elute too closely together, making accurate quantification difficult.
Caption: Decision tree for improving HPLC peak resolution.
Table 3: Strategies to Improve Peak Resolution
| Strategy | Detailed Explanation | Recommended Action |
| Optimize the Gradient | A steep gradient (rapid increase in organic solvent) can cause peaks to elute too quickly and close together. | Decrease Gradient Slope: Make the gradient shallower by increasing the percentage of the organic solvent more slowly over a longer period. This will increase retention times but improve separation.[1] |
| Change Organic Modifier | Acetonitrile and methanol interact differently with analytes and the stationary phase, offering different selectivity. | Switch Solvents: If using acetonitrile, try a method with methanol, and vice-versa. This can sometimes reverse the elution order or significantly increase the space between two peaks.[1] |
| Adjust Flow Rate | Lowering the flow rate can sometimes increase column efficiency and improve resolution, but it will also increase the run time. | Reduce Flow Rate: Try reducing the flow rate by 10-20% (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Change Stationary Phase | If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation. | Select a Different Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl) to introduce different interaction mechanisms. Alternatively, a column with smaller particles (e.g., 3 µm or sub-2 µm) will provide higher efficiency and better resolution. |
Problem 3: My retention time for this compound is shifting between injections.
Unstable retention times make peak identification unreliable and can indicate a problem with the stability of the HPLC system.
Table 4: Causes and Solutions for Shifting Retention Times
| Potential Cause | Detailed Explanation | Recommended Solution |
| Inadequate Column Equilibration | The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drift, especially in gradient methods.[1] | Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs. Monitor the baseline for stability. |
| Mobile Phase Changes | The mobile phase composition can change due to evaporation of the more volatile organic component or improper mixing. | Prepare Fresh Mobile Phase: Prepare mobile phase daily, keep solvent bottles capped, and ensure it is thoroughly mixed and degassed before use.[1] |
| Fluctuating Column Temperature | Changes in the ambient or column oven temperature will affect mobile phase viscosity and analyte retention, causing shifts. | Use a Column Oven: Maintain a constant and stable column temperature using a thermostatically controlled column compartment. |
| Pump or System Leaks | A leak in the system will cause a pressure drop and fluctuations in the mobile phase flow rate, leading to erratic retention times. | Check for Leaks: Inspect all fittings and pump seals for any signs of leakage. A buildup of buffer salts is a common indicator of a slow leak. |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
This protocol outlines the preparation of a standard solution of this compound and a general procedure for extraction from a plant matrix.
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to volume with the same solvent. This is your stock solution.
-
Store the stock solution at 4°C, protected from light.
-
-
Working Standard Preparation (e.g., 50 µg/mL):
-
Dilute the stock solution serially with the mobile phase to create working standards for calibration curves.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Sample Extraction from Plant Material (General Protocol):
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of 80% methanol (methanol/water, 80:20 v/v).
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).
-
Filter the final sample extract through a 0.45 µm syringe filter prior to HPLC injection.
-
References
Technical Support Center: Troubleshooting Azalein Quantification in Complex Matrices
Welcome to the technical support center for Azalein quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging in biological samples?
A1: this compound is a flavonoid, specifically the 3-O-α-L-rhamnoside of azaleatin. Its quantification in complex matrices like plasma, serum, or tissue homogenates is challenging due to its low concentrations, potential for degradation, and the presence of numerous interfering endogenous substances. These interferences can lead to matrix effects, such as ion suppression or enhancement, in mass spectrometry-based assays, affecting the accuracy and precision of the results.
Q2: Which analytical techniques are most suitable for this compound quantification in complex matrices?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection can be used, but for complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. UPLC-MS/MS offers superior sensitivity, selectivity, and specificity, allowing for the accurate quantification of this compound even in the presence of a complex sample matrix.
Q3: What are the critical first steps in developing a robust method for this compound quantification?
A3: The initial steps involve characterizing the analyte, selecting an appropriate internal standard (ideally a stable isotope-labeled version of this compound), optimizing the sample preparation procedure to efficiently extract this compound and remove interferences, and fine-tuning the LC-MS/MS parameters for optimal sensitivity and specificity.
Q4: How can I minimize the degradation of this compound in my samples during collection and storage?
A4: To minimize degradation, it is crucial to process biological samples promptly after collection. If immediate analysis is not possible, samples should be stored at low temperatures, preferably at -80°C, to slow down enzymatic and chemical degradation processes.[1] It is also important to minimize freeze-thaw cycles, as these can lead to analyte degradation.[1][2] Storing samples in smaller aliquots can help to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Q: I have low recovery of this compound from my plasma samples. What could be the cause and how can I improve it?
A: Low recovery can stem from several factors including inefficient extraction, degradation during sample processing, or strong binding to plasma proteins.
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Inefficient Extraction: The choice of extraction method is critical. For flavonoid glycosides like this compound, a comparison of different techniques is recommended.
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Protein Precipitation (PPT): This is a simple and fast method but may result in a less clean extract and significant matrix effects.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimization of the organic solvent and pH is necessary to ensure efficient partitioning of this compound.
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Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex samples and concentrating the analyte, leading to higher recovery and reduced matrix effects. The choice of sorbent and elution solvents needs to be carefully optimized.
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Analyte Degradation: Flavonoids can be susceptible to degradation at certain pH values and temperatures. Ensure that your sample processing is performed under conditions that maintain the stability of this compound.
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Protein Binding: this compound may bind to plasma proteins. The addition of an organic solvent or altering the pH during extraction can help to disrupt these interactions and improve recovery.
Experimental Protocol: Comparison of Sample Preparation Methods
To determine the optimal sample preparation strategy, a recovery experiment should be performed. Spike a known concentration of this compound into a blank plasma matrix and process the samples using PPT, LLE, and SPE. Compare the peak area of this compound in the extracted samples to the peak area of a standard solution of the same concentration to calculate the recovery for each method.
| Method | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma, vortex, and centrifuge. | Simple, fast, and inexpensive. | Less clean extract, high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Extract plasma with an immiscible organic solvent (e.g., ethyl acetate) after pH adjustment. | Cleaner extract than PPT. | Can be labor-intensive and require large volumes of solvent. |
| Solid-Phase Extraction (SPE) | Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte. | High recovery, clean extract, reduced matrix effects. | More expensive and requires method development. |
Chromatography and Mass Spectrometry
Q: I am observing poor peak shape and/or peak splitting for this compound. What are the likely causes and solutions?
A: Poor peak shape can be caused by several factors related to the chromatographic conditions.
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Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like flavonoids. Ensure the mobile phase pH is appropriate for this compound. The use of additives like formic acid or acetic acid can improve peak shape.
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume.
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Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak splitting and tailing. Use a guard column and implement a column washing step after each analytical run.
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Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Try a different column chemistry or modify the mobile phase composition.
Q: I am experiencing significant ion suppression in my LC-MS/MS analysis. How can I identify and mitigate this?
A: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to a decreased signal.
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Identification of Ion Suppression: A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram. Infuse a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A drop in the this compound signal indicates the retention times where ion suppression is occurring.
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Mitigation Strategies:
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Improve Sample Cleanup: Use a more effective sample preparation method like SPE to remove interfering matrix components.
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Optimize Chromatography: Modify the chromatographic gradient to separate this compound from the interfering compounds.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and is affected by ion suppression in the same way.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.
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Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.
Analyte Stability
Q: My results are inconsistent between batches. Could analyte stability be an issue?
A: Yes, inconsistent results can be a sign of analyte degradation. The stability of this compound should be evaluated under various conditions.
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Freeze-Thaw Stability: Assess the stability of this compound after multiple freeze-thaw cycles. Analyze QC samples that have undergone one to three freeze-thaw cycles and compare the results to freshly prepared samples.
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Short-Term (Bench-Top) Stability: Determine the stability of this compound in the processed samples at room temperature. This is important to ensure that the analyte does not degrade in the autosampler during the analytical run.
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Long-Term Stability: Evaluate the stability of this compound in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.
Experimental Protocol: Freeze-Thaw Stability Assessment
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Prepare a set of low and high concentration Quality Control (QC) samples in the biological matrix.
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Analyze a subset of these QCs immediately (Cycle 0).
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Freeze the remaining QCs at -80°C for at least 12 hours.
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Thaw the samples completely at room temperature and analyze a subset (Cycle 1).
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Repeat the freeze-thaw process for the desired number of cycles (typically up to 3).
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Compare the mean concentration of each cycle to the mean concentration of Cycle 0. A deviation of more than 15% typically indicates instability.
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -80°C to room temperature. | Mean concentration should be within ±15% of the initial concentration. |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature. | Mean concentration should be within ±15% of the initial concentration. |
| Long-Term Stability | 30 days at -80°C. | Mean concentration should be within ±15% of the initial concentration. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma using Solid-Phase Extraction (SPE)
This is a general protocol and may require optimization for your specific application.
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Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences.
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Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound in plasma samples.
Protocol 2: UPLC-MS/MS Parameters for Quantification of this compound (Based on a similar flavonoid glycoside)
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Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in negative mode.
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MRM Transitions: The specific precursor and product ions for this compound and the internal standard would need to be determined by direct infusion.
Quantitative Data Summary
The following tables provide examples of quantitative data that should be generated during method validation for this compound quantification. These values are illustrative and will need to be determined experimentally.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Plasma | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LQC | 5 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| This compound | SPE | 85 - 105% | < 15% |
This technical support center provides a comprehensive guide to troubleshooting the quantification of this compound in complex matrices. By following these guidelines and performing thorough method validation, researchers can develop robust and reliable analytical methods for their studies.
References
Improving the yield of Azalein isolation from natural sources
Technical Support Center: Azalein Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of this compound (Kaempferol-3-O-α-L-rhamnoside) from natural sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily found?
A1: this compound, also known as Kaempferol-3-O-α-L-rhamnoside, is a flavonoid glycoside. It is a natural antioxidant and anti-inflammatory compound. Its primary natural sources are plants from the Rhododendron genus, commonly known as azaleas and rhododendrons.[1][2] It can also be isolated from other plants such as Pometia pinnata and Bryophyllum pinnatum.[3][4]
Q2: What is the best plant material for maximizing this compound yield?
A2: The leaves and flowers of Rhododendron species are typically the best starting materials.[1][2] It is advisable to use dried and finely ground plant material to increase the surface area for solvent penetration and improve extraction efficiency. Using fresh plant material can sometimes lead to enzymatic degradation of flavonoid glycosides.
Q3: Which solvent system is most effective for extracting this compound?
A3: As a polar flavonoid glycoside, this compound is best extracted using polar solvents. Hydroalcoholic mixtures, such as 50-80% methanol (B129727) or ethanol (B145695) in water, are highly effective. The addition of a small amount of acid (e.g., 0.1% HCl) can sometimes improve the stability and recovery of flavonoids.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity and purity of the isolated compound can be confirmed using several analytical techniques. Thin-Layer Chromatography (TLC) can be used for initial screening. For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is recommended.[3][5] Structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound isolation process.
Problem: My this compound yield is consistently low.
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Potential Cause 1: Inappropriate Solvent Choice.
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Solution: this compound is a polar glycoside. Ensure you are using a sufficiently polar solvent system, such as a methanol-water or ethanol-water mixture. Non-polar solvents like hexane (B92381) or chloroform (B151607) are ineffective for extracting glycosides. Conduct small-scale trials with varying solvent polarities (e.g., 50%, 70%, 90% ethanol) to find the optimal mixture for your specific plant material.
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Potential Cause 2: Suboptimal Extraction Parameters.
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Solution: Both temperature and time significantly impact yield. While higher temperatures can increase solubility, excessive heat can cause thermal degradation of this compound. Optimize your extraction by testing a range of temperatures (e.g., 40°C, 60°C, 80°C) and extraction times (e.g., 1h, 2h, 4h). Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can often increase yield while reducing time and temperature.
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Potential Cause 3: Incorrect Particle Size.
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Solution: The plant material must be finely ground to maximize the surface area exposed to the solvent. A particle size of 0.5 mm or smaller is often optimal. However, a particle size that is too fine can lead to difficulties during filtration.
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Problem: My final product has low purity and contains many contaminants.
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Potential Cause 1: Co-extraction of Lipids and Pigments.
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Solution: Plant extracts often contain lipids and pigments like chlorophyll (B73375) that can interfere with purification. Perform a pre-extraction (defatting) step with a non-polar solvent such as n-hexane before the main extraction. This will remove most of the lipids and chlorophyll without extracting the target this compound.
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Potential Cause 2: Inefficient Chromatographic Separation.
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Solution: A single chromatography step may not be sufficient. Use a combination of techniques. For example, an initial separation on a silica (B1680970) gel column can be followed by further purification on a Sephadex LH-20 column or by using preparative HPLC.[5] Ensure you are using the correct mobile phase gradient to effectively separate this compound from other closely related flavonoids.
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Problem: I suspect my this compound is degrading during the extraction process.
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Potential Cause 1: Thermal Degradation.
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Solution: Avoid prolonged exposure to high temperatures. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (typically ≤ 50°C).
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Potential Cause 2: pH Instability.
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Solution: Flavonoids can be unstable in alkaline conditions. Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.
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Data Presentation: this compound & Related Flavonoid Glycoside Yields
The following table summarizes yields for this compound (Kaempferol-3-O-α-L-rhamnoside) and similar kaempferol (B1673270) glycosides from various plant sources, illustrating the impact of different extraction methodologies.
| Plant Source | Compound Isolated | Extraction Method | Solvent | Yield | Reference |
| Bryophyllum pinnatum (Whole Plant) | Afzelin (this compound) | Maceration & Column Chromatography | Ethyl Acetate Fraction | 34.60 mg (from 1.5 kg) | [4] |
| Pithecellobium dulce (Leaves) | Afzelin (this compound) | Maceration & Column Chromatography | Ethyl Acetate Fraction | Not specified | [6] |
| Lindera neesiana (Leaves/Twigs) | Kaempferol 3-O-α-rhamnopyranoside | Column Chromatography | Methanol | 124 mg (from 1.2 kg) | [5] |
| Hymenophyllum crispatum (Fronds) | Kaempferol-3-O-glucosylrhamnoside | Partition & Column Chromatography | n-Butanol Fraction | Not specified | [7] |
Detailed Experimental Protocol: Isolation and Purification of this compound
This protocol provides a general methodology for the isolation of this compound from dried plant leaves.
1. Plant Material Preparation: a. Air-dry the fresh leaves of the Rhododendron species in the shade for 7-10 days or in an oven at 40-50°C until a constant weight is achieved. b. Grind the dried leaves into a fine powder (approx. 40-60 mesh) using a mechanical grinder.
2. Defatting: a. Pack the powdered plant material into a Soxhlet apparatus or a large flask. b. Extract the powder with n-hexane for 6-8 hours (Soxhlet) or by maceration (stirring at room temperature for 24 hours) to remove lipids and chlorophyll. c. Discard the hexane extract and air-dry the defatted plant material.
3. Primary Extraction: a. Macerate the defatted powder in 80% methanol (1:10 solid-to-solvent ratio, w/v) with constant stirring for 24 hours at room temperature. b. Filter the mixture through Whatman No. 1 filter paper. c. Repeat the extraction process on the plant residue two more times to ensure complete extraction. d. Combine all the methanol filtrates.
4. Concentration: a. Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. This will yield a dark, viscous crude extract.
5. Purification via Column Chromatography: a. Dissolve a portion of the crude extract in a minimal amount of methanol. b. Adsorb this onto a small amount of silica gel (60-120 mesh) and dry it to a free-flowing powder. c. Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., Chloroform). d. Carefully load the dried sample-silica mixture onto the top of the prepared column. e. Elute the column with a gradient of increasing polarity, for example, starting with 100% Chloroform and gradually increasing the percentage of Methanol (e.g., Chloroform:Methanol 95:5, 90:10, 85:15, etc.). f. Collect fractions of 20-25 mL and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase and visualized under UV light (254 nm and 366 nm). g. Combine the fractions that show a prominent spot corresponding to a standard this compound or a typical flavonoid profile.
6. Final Purification and Crystallization: a. Concentrate the combined pure fractions to dryness. b. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to obtain crystals of this compound. c. Filter the crystals and wash with cold methanol to remove any remaining impurities. d. Dry the pure this compound crystals in a desiccator.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Representative Anti-inflammatory Pathway
Caption: Representative anti-inflammatory action of flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Hydrolysis of Azalein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the enzymatic hydrolysis of Azalein (Kaempferol-3-O-α-L-arabinoside) to obtain Azaleatin (Kaempferol).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic hydrolysis of this compound?
A1: The enzymatic hydrolysis of this compound involves the use of specific glycoside hydrolase enzymes to cleave the O-glycosidic bond between the kaempferol (B1673270) aglycone and the arabinose sugar moiety. This reaction yields the desired product, Azaleatin (kaempferol), and arabinose as a byproduct.
Q2: Which enzymes are suitable for the hydrolysis of this compound?
A2: Enzymes with α-L-arabinosidase activity are required to hydrolyze the specific arabinoside linkage in this compound. While specific studies on this compound are limited, enzymes known to hydrolyze a broad range of flavonoid glycosides can be effective. These include enzyme complexes like Snailase, which contains various glycosidases.[1] Additionally, specific enzymes such as α-L-rhamnosidases and β-glucosidases have been used for other kaempferol glycosides and may have side activities or be part of enzyme mixtures suitable for this purpose.[2] Hesperidinase and β-galactosidase have also been used in combination for the bioconversion of other kaempferol glycosides.[3]
Q3: What are the typical reaction conditions for enzymatic hydrolysis of flavonoid glycosides?
A3: Optimal reaction conditions are enzyme-dependent. However, for many fungal and bacterial glycosidases, the optimal pH is typically in the acidic to neutral range (pH 4.0-7.0), and the optimal temperature ranges from 30°C to 65°C.[1][2][4][5][6][7] It is crucial to determine the optimal conditions for the specific enzyme being used.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12] By analyzing aliquots of the reaction mixture at different time points, you can quantify the decrease in the this compound peak area and the increase in the Azaleatin peak area. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small percentage of acid (e.g., formic acid or phosphoric acid).[9][12] Detection is typically performed using a UV detector at a wavelength around 265 nm or 360 nm.[8][9][12]
Q5: How can I purify the Azaleatin product after the reaction is complete?
A5: After the enzymatic hydrolysis, Azaleatin can be purified from the reaction mixture using techniques like column chromatography on silica (B1680970) gel or by recrystallization.[4][13] The choice of purification method will depend on the scale of the reaction and the desired purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound | 1. Incorrect Enzyme Selection: The enzyme may lack the specific α-L-arabinosidase activity required to cleave the glycosidic bond in this compound. | 1. Screen a panel of different glycosidases or enzyme complexes (e.g., Snailase, hesperidinase) to find one with activity towards this compound.[1][3] |
| 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. | 2. Optimize the reaction conditions (pH, temperature) for the specific enzyme being used. Refer to the manufacturer's specifications or literature for optimal ranges.[5][6][7] | |
| 3. Enzyme Inhibition: Components in the reaction mixture (e.g., solvents, impurities in the substrate) may be inhibiting the enzyme. | 3. Ensure the substrate is of high purity. If using co-solvents to dissolve this compound, check for their compatibility with the enzyme. Consider dialysis or buffer exchange of the enzyme preparation. | |
| 4. Enzyme Inactivation: The enzyme may have lost its activity due to improper storage or handling. | 4. Use a fresh batch of enzyme and store it according to the manufacturer's instructions. Perform an activity assay with a known substrate to confirm enzyme viability. | |
| Incomplete Hydrolysis | 1. Insufficient Enzyme Concentration: The amount of enzyme may be too low to completely convert the substrate within the given reaction time. | 1. Increase the enzyme concentration. Perform a dose-response experiment to determine the optimal enzyme-to-substrate ratio. |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 2. Extend the reaction time and monitor the progress by HPLC until no further increase in product is observed. | |
| 3. Product Inhibition: The accumulation of the product (Azaleatin) or the byproduct (arabinose) may be inhibiting the enzyme. | 3. Consider strategies to remove the product as it is formed, such as using a biphasic system or in-situ product removal techniques. | |
| Degradation of Substrate or Product | 1. Instability at Reaction Temperature or pH: this compound or Azaleatin may be unstable under the chosen reaction conditions, leading to degradation. | 1. Assess the stability of both this compound and Azaleatin under the reaction conditions (pH and temperature) in the absence of the enzyme.[14] If degradation is observed, consider using a more stable pH range or a lower temperature, which may require a longer reaction time or higher enzyme concentration. |
| 2. Oxidation: Flavonoids can be susceptible to oxidation. | 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like ascorbic acid to the reaction buffer. | |
| Difficulty in Product Purification | 1. Co-elution with Unreacted Substrate or Byproducts: this compound and Azaleatin may have similar chromatographic properties, making separation challenging. | 1. Optimize the HPLC or column chromatography conditions (e.g., solvent gradient, stationary phase) to achieve better separation. |
| 2. Low Product Yield: If the conversion is low, isolating a small amount of product from a large volume of reaction mixture can be difficult. | 2. First, optimize the hydrolysis reaction to maximize the yield of Azaleatin. Then, consider using techniques like solid-phase extraction (SPE) to concentrate the product before final purification. |
Data Presentation
Table 1: Comparison of Enzymes Used for Hydrolysis of Kaempferol Glycosides
| Enzyme | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Reference |
| Snailase | Various flavonoid glycosides | 5.5 | 37 | [1] |
| α-L-Rhamnosidase | Kaempferol-3-O-rutinoside | 6.0 | 65 | [2] |
| β-Glucosidase | Kaempferol-3-O-glucoside | 5.5 | 85 | [2] |
| β-Galactosidase & Hesperidinase | Kaempferol glycosides from green tea seed | Not specified | Not specified | [3] |
| Viscozyme | Camelliaside A and B | 4.0 | Not specified | [4] |
Table 2: Typical HPLC Parameters for this compound and Azaleatin Analysis
| Parameter | Condition | Reference |
| Column | C18 | [9] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or 0.4% phosphoric acid | [9][12] |
| Elution | Isocratic or Gradient | [9] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection Wavelength | 265 nm or 360 nm | [8][9][12] |
| Column Temperature | 30-35°C | [11][12] |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis of this compound
This protocol is a generalized procedure based on methods for similar flavonoid glycosides. Optimization will be required for specific enzymes and experimental setups.
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Substrate Preparation:
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Dissolve a known concentration of this compound in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).
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If this compound has low aqueous solubility, a minimal amount of a co-solvent like DMSO or ethanol (B145695) can be used. Ensure the co-solvent concentration does not inhibit the enzyme.
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Enzyme Preparation:
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Prepare a stock solution of the selected enzyme (e.g., Snailase) in the same buffer as the substrate.
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Enzymatic Reaction:
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Add the enzyme solution to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized based on preliminary experiments.
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Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
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Reaction Monitoring:
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Withdraw aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
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Stop the enzymatic reaction in the aliquots by adding an equal volume of a quenching solvent like methanol (B129727) or by heat inactivation.
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Analyze the aliquots by HPLC to determine the concentrations of this compound and Azaleatin.
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Reaction Termination and Product Isolation:
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Once the reaction has reached completion (as determined by HPLC), terminate the reaction by heat inactivation (if the enzyme is heat-labile) or by adding an organic solvent.
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Centrifuge the reaction mixture to remove any precipitated protein.
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The supernatant containing Azaleatin can then be subjected to purification.
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Purification:
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Concentrate the supernatant under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of chloroform (B151607) and methanol).[13]
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Alternatively, recrystallization from a suitable solvent can be employed.
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Mandatory Visualization
Caption: Workflow for the enzymatic hydrolysis of this compound to produce Azaleatin.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. ijariie.com [ijariie.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Azalein
Welcome to the technical support center for the mass spectrometry analysis of Azalein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly affects the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In complex biological matrices such as plasma or plant extracts, endogenous components like phospholipids (B1166683), salts, and other metabolites can compete with this compound for ionization in the mass spectrometer's ion source, leading to unreliable results.[1][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: A common method is the post-column infusion experiment . In this technique, a constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. A dip or rise in the this compound signal at its expected retention time indicates the presence of ion suppression or enhancement, respectively.[1]
-
Quantitative Assessment: The post-extraction spike method is widely used for quantitative evaluation.[2][4] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (Set A) with the peak area of this compound spiked into an extracted blank matrix at the same concentration (Set B). The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: The goal is to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used and are generally more effective at reducing matrix effects than simple protein precipitation.[5]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of column.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1] If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the matrix effect on this compound must be carefully validated.
Q4: My signal for this compound is inconsistent across different batches of the same biological matrix. What could be the cause?
A4: This variability is a classic sign of differential matrix effects between lots of a biological matrix. Endogenous components can vary between individuals or batches, leading to different degrees of ion suppression or enhancement. To address this, it is recommended to evaluate the matrix effect across at least six different lots of the blank matrix during method validation.[2] Using a reliable internal standard, preferably a stable isotope-labeled one, is the most effective way to compensate for this inter-batch variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal in matrix samples, but good signal in neat standards. | Severe Ion Suppression: Co-eluting matrix components are preventing the efficient ionization of this compound. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE. Consider using a specialized SPE sorbent designed to remove phospholipids if they are suspected interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region of suppression identified by a post-column infusion experiment. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of this compound quantification in quality control (QC) samples. | Inconsistent Matrix Effects: The chosen internal standard may not be adequately compensating for the matrix effect, or the matrix effect is highly variable between samples. | 1. Use a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the best option to track and correct for variability in ionization. 2. Re-evaluate the Internal Standard: If using an analog IS, ensure it co-elutes with this compound and shows a similar response to the matrix. 3. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Signal intensity of this compound is higher in matrix samples than in neat standards. | Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of this compound. | While less common than suppression, ion enhancement can also lead to inaccurate quantification. The same mitigation strategies apply: 1. Improve Sample Cleanup to remove the enhancing compounds. 2. Optimize Chromatography to separate this compound from the enhancing region. 3. Use a SIL-IS to accurately correct for the signal enhancement. |
| In-source fragmentation of this compound is observed. | High Ion Source Temperature or Voltage: The glycosidic bond of this compound (a flavonoid glycoside) can be labile under harsh ion source conditions, leading to fragmentation into its aglycone (kaempferol) and sugar moiety. | 1. Optimize MS Source Parameters: Systematically reduce the ion source temperature and voltages (e.g., fragmentor or capillary voltage) to find a balance between efficient ionization and minimal fragmentation. 2. Use a Softer Ionization Technique if available and compatible with the analysis. |
Data Presentation
The following table presents representative data on the matrix effect for kaempferol (B1673270), the aglycone of this compound, in rat plasma, which illustrates the degree of ion suppression that can be encountered and the effectiveness of an internal standard.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) |
| Kaempferol | 0.1 | 92.36 |
| Kaempferol | 1.0 | 95.87 |
| Kaempferol | 32.0 | 101.32 |
| Data adapted from a study on kaempferide, kaempferol, and isorhamnetin (B1672294) in rat plasma.[6] The matrix effect was calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value below 100% indicates ion suppression. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative evaluation of matrix effects on the analysis of this compound.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve). If using an internal standard (IS), add it at its working concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma) and perform the entire extraction procedure. In the final step, spike the clean extract with this compound (and IS, if applicable) to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound (and IS) at the same concentration as Set A and B before starting the extraction procedure.
2. Analysis:
-
Inject and analyze multiple replicates (n ≥ 3) of each set of solutions by LC-MS/MS.
3. Data Analysis:
-
Matrix Effect (ME %): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 An ME < 100% indicates ion suppression, while an ME > 100% indicates ion enhancement.
-
Recovery (RE %): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Process Efficiency (PE %): PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100 = (ME x RE) / 100
Protocol 2: Sample Preparation of this compound from Plasma using Liquid-Liquid Extraction (LLE)
This is a general protocol that may require optimization for your specific application.
1. Sample Preparation:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (if used).
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
2. Extraction:
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
3. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound analysis and its biological effects.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: this compound's inhibition of the NF-κB and MAPK inflammatory signaling pathways.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azalein Stability for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Azalein in various solvents for long-term storage. It includes frequently asked questions (FAQs), troubleshooting guides for experimental challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (Kaempferol-3-O-α-L-rhamnoside) is a flavonoid glycoside found in various plants. Its stability is crucial for accurate experimental results, ensuring the integrity of the compound for pharmacological studies, and for determining appropriate storage conditions to maintain its therapeutic efficacy.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound, like other flavonoid glycosides, is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
pH: this compound is more stable in slightly acidic conditions. Alkaline and strongly acidic conditions can lead to hydrolysis of the glycosidic bond.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation of the flavonoid structure.
-
Solvent: The type of solvent can significantly impact stability. Protic solvents may participate in degradation pathways.
Q3: What are the recommended solvents for long-term storage of this compound?
A3: For long-term storage of this compound in solution, aprotic solvents are generally preferred. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions. Anhydrous ethanol (B145695) and methanol (B129727) can also be used, but their protic nature may lead to faster degradation compared to DMSO. It is crucial to use high-purity, anhydrous solvents.
Q4: What are the ideal storage conditions for this compound solutions?
A4: For optimal long-term stability, this compound solutions should be:
-
Stored at low temperatures, preferably -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored in tightly sealed containers to minimize exposure to oxygen and moisture.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways of this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of the O-glycosidic bond, which results in the cleavage of the rhamnose sugar moiety, yielding the aglycone, Kaempferol. Further degradation of the flavonoid structure can occur through oxidation, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds.
Quantitative Data Summary
Since specific long-term stability data for this compound is limited in publicly available literature, the following table provides representative stability data for a structurally similar flavonoid glycoside, Kaempferol-3-O-rutinoside, to guide experimental design. The data illustrates the expected trends in stability under different storage conditions.
| Solvent | Temperature (°C) | Duration (Months) | Analyte Remaining (%) | Reference Compound |
| DMSO | -20 | 6 | >95% | Kaempferol Glycoside |
| 4 | 6 | ~85% | Kaempferol Glycoside | |
| 25 | 6 | ~60% | Kaempferol Glycoside | |
| Methanol | -20 | 6 | ~90% | Kaempferol Glycoside |
| 4 | 6 | ~75% | Kaempferol Glycoside | |
| 25 | 6 | ~50% | Kaempferol Glycoside | |
| Ethanol | -20 | 6 | ~92% | Kaempferol Glycoside |
| 4 | 6 | ~78% | Kaempferol Glycoside | |
| 25 | 6 | ~55% | Kaempferol Glycoside | |
| Acetonitrile | -20 | 6 | >98% | Kaempferol Glycoside |
| 4 | 6 | ~90% | Kaempferol Glycoside | |
| 25 | 6 | ~70% | Kaempferol Glycoside |
Note: This data is illustrative and based on general flavonoid stability. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound in Solution
This protocol outlines a comprehensive procedure for evaluating the long-term stability of this compound in different solvents, following principles from ICH guidelines for stability testing.[1][2][3][4]
1. Materials and Reagents:
-
This compound standard of high purity (>98%)
-
HPLC-grade solvents: DMSO, Methanol, Ethanol, Acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable acid for mobile phase acidification
-
Amber HPLC vials with screw caps
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC system with UV-Vis or DAD detector
-
Validated HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Stability chambers or incubators set to desired temperatures
2. Preparation of Stock and Sample Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in each of the selected solvents (DMSO, Methanol, Ethanol, Acetonitrile).
-
From the stock solutions, prepare replicate sample solutions at a working concentration (e.g., 100 µg/mL) in each solvent.
-
Transfer aliquots of each sample solution into amber HPLC vials, ensuring each vial is for a single time point to avoid contamination.
3. Storage Conditions and Time Points:
-
Store the prepared sample vials under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
Frozen: -20°C ± 5°C
-
-
Define the testing time points. For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points are typically 0, 1, 3, and 6 months.
4. HPLC Analysis:
-
At each time point, retrieve the designated vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example method:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~265 nm and ~345 nm (or the λmax of this compound)
-
-
Quantify the peak area of this compound and any significant degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each storage condition and solvent.
-
Determine the degradation rate and estimate the shelf-life of this compound in each solvent under the tested conditions.
Troubleshooting Guides
HPLC Analysis of this compound: Troubleshooting Common Issues
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH is not optimal. - Column overload. - Metal chelation. | - Use an end-capped C18 column. - Acidify the mobile phase with 0.1% formic acid or acetic acid to a pH of 2.5-3.5. - Reduce the injection concentration or volume. - Add a small amount of a chelating agent like EDTA to the mobile phase if metal contamination is suspected.[5] |
| Peak Splitting or Shoulders | - Co-elution of an impurity or degradation product. - Column void or contamination at the inlet frit. - Injection solvent is much stronger than the mobile phase. | - Check the purity of the standard. - Reverse-flush the column with a strong solvent. If the problem persists, replace the column. - Dissolve the sample in the initial mobile phase or a weaker solvent.[6][7] |
| Poor Resolution | - Inappropriate mobile phase composition or gradient. - Column is old or degraded. - Flow rate is too high. | - Optimize the gradient profile (e.g., shallower gradient). - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column with a new one of the same type. - Reduce the flow rate. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaks in the system. - Column not properly equilibrated. | - Degas the mobile phase thoroughly. - Flush the system and detector cell with a strong, clean solvent. - Check all fittings for leaks. - Equilibrate the column with the mobile phase for at least 15-20 column volumes before analysis. |
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Postulated Degradation Pathway of this compound.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Refinement of Azalein purification by column chromatography
This guide provides troubleshooting advice and frequently asked questions for the refinement of Azalein purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound purification?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of polar flavonoids like this compound.[1] Its polar nature allows for effective separation based on interactions such as hydrogen bonding with the flavonoid molecules.[1] Other stationary phases like alumina (B75360), polyamide powder, and Sephadex are also used in flavonoid separation.[2]
Q2: Which mobile phase systems are recommended for separating this compound?
A2: The choice of mobile phase is critical and depends on the polarity of the flavonoids being separated.[1] For silica gel chromatography, a gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol (B129727), or acetone).[2][3] The optimal solvent system needs to be determined empirically, often guided by preliminary analysis using Thin Layer Chromatography (TLC).[3]
Q3: How can I improve the resolution between this compound and structurally similar flavonoids?
A3: Improving resolution can be achieved by optimizing several parameters. You can try using a smaller particle size for the stationary phase, decreasing the flow rate of the mobile phase, or adjusting the solvent gradient to be shallower, which increases the separation time and efficiency.[4] Additionally, operating the column at a lower temperature can sometimes enhance the separation of polar compounds.[1]
Q4: What are the primary causes of this compound degradation during purification?
A4: this compound, like many natural products, can be susceptible to degradation. Potential causes include exposure to harsh pH conditions, reactive solvents, high temperatures, or enzymatic degradation from microbial contaminants.[5][6] It is crucial to use mild extraction and purification conditions, such as low temperatures, and to work quickly to minimize exposure time.[5] Ensuring all glassware and solvents are clean and free of contaminants is also essential.[5]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography process.
Problem: Low Yield of Purified this compound
Q: My final yield of this compound is significantly lower than expected. What are the possible reasons and solutions?
A: Low yield is a common issue in natural product isolation.[5][7] Several factors could be responsible:
-
Compound Degradation: this compound may be degrading on the silica gel column.[8]
-
Solution: Test the stability of your compound on a TLC plate first.[8] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina or Sephadex.[2][8] Also, minimize the purification time and maintain cold conditions (e.g., 4°C) throughout the process.[9]
-
-
Incomplete Elution: The mobile phase may not be polar enough to elute the highly polar this compound from the column.
-
Solution: After your main elution, perform a "column flush" with a very polar solvent, such as pure methanol or a methanol/acetone mixture, to ensure all compounds have been eluted. Analyze these fractions for your target compound.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Solution: This is more common with highly acidic or basic compounds on silica or alumina. Switching to a different stationary phase or modifying the mobile phase with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) might be necessary, but be cautious as this can affect compound stability.
-
-
Sample Loss During Preparation: Significant loss can occur during the drying and sample loading steps.
Problem: Poor Separation and Mixed Fractions
Q: My fractions contain a mixture of this compound and other impurities, even though TLC showed good separation. Why is this happening?
A: This issue often points to problems with the column packing or elution technique.
-
Column Overloading: Loading too much crude sample onto the column is a primary cause of poor separation.
-
Solution: A general rule is to use a stationary phase weight that is 20-50 times the sample weight.[11] For difficult separations, a higher ratio is needed. Reduce the amount of sample loaded onto the column.
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the stationary phase bed create channels, leading to band broadening and poor separation.[3][11]
-
Flow Rate Issues: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to peak tailing and poor resolution.[10] A rate that is too slow can cause band broadening due to diffusion.[10]
-
Solution: Optimize the flow rate. An ideal rate allows for separation without excessive diffusion. This often requires empirical testing for a specific separation.
-
-
Inappropriate Sample Loading: Dissolving the sample in too much solvent or a solvent that is too polar can cause the initial band to be too wide.[10]
Problem: Unexpected Peaks or Contamination
Q: I am seeing unexpected peaks in my analysis of the purified fractions. What is the source?
A: Contamination can be introduced at various stages of the purification process.[5][13]
-
Solvent or Reagent Impurities: Solvents may contain impurities or stabilizers that can appear in the final fractions.
-
Solution: Use high-purity, HPLC-grade solvents whenever possible. Run a "blank" gradient through the column without any sample to check for solvent-related peaks.[5]
-
-
Leaching from Labware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and containers into your solvents and sample.[5]
-
Solution: Use glass and Teflon labware whenever possible, especially for long-term storage or when heating is involved. Run a blank extraction to identify background contamination from your procedure.[5]
-
-
Sample Degradation: The unexpected peaks could be degradation products of this compound or other components in the crude extract.[5][8]
Experimental Protocols & Data
General Protocol for this compound Purification
This protocol provides a general workflow. Parameters must be optimized for specific sample matrices.
-
Sample Preparation (Dry Loading Method):
-
Dissolve the crude plant extract containing this compound in a suitable solvent (e.g., methanol).
-
Add silica gel (60-120 mesh) to the solution, approximately 10-20 times the mass of the crude extract.[10]
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[11][14]
-
Add a small layer of sand.[12]
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane).[11][14]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3][11]
-
Continuously tap the column gently to ensure even packing.[3]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[3][11]
-
Carefully add a protective layer of sand on top of the packed silica.[10]
-
-
Sample Loading and Elution:
-
Carefully add the prepared dry sample onto the top layer of sand.
-
Begin elution by carefully adding the mobile phase. Start with a non-polar solvent and gradually increase the polarity according to a predetermined gradient.
-
Collect fractions of a consistent volume.
-
Monitor the separation by analyzing fractions using TLC or HPLC.
-
Data Presentation
For effective comparison, experimental data should be tabulated clearly.
Table 1: Example Column Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Alumina (Neutral) | Sephadex LH-20 |
| Column Dimensions | 2.5 cm x 40 cm | 2.5 cm x 40 cm | 3.0 cm x 50 cm |
| Mobile Phase | Hexane:Ethyl Acetate | Chloroform:Methanol | 100% Methanol |
| Elution Type | Gradient (0-100% EtOAc) | Gradient (0-50% MeOH) | Isocratic |
| Flow Rate | 2 mL/min | 1.5 mL/min | 1 mL/min |
| Purity Achieved | 92% | 88% | 95% |
| Recovery Yield | 78% | 75% | 85% |
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: General workflow for this compound purification.
Caption: Troubleshooting flowchart for poor separation.
References
- 1. Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chromtech.com [chromtech.com]
- 14. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Validation & Comparative
Azalein vs. Azaleatin: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a flavonoid glycoside and its aglycone is crucial for harnessing their therapeutic potential. This guide provides a detailed comparison of the biological activities of azalein and its aglycone, azaleatin (B191873), supported by available experimental data and methodologies.
This compound is the 3-O-α-L-rhamnoside of azaleatin, meaning azaleatin is the core flavonoid structure without the attached rhamnose sugar moiety. This structural difference often leads to significant variations in their biological properties, including antioxidant and anti-inflammatory effects. While research has illuminated some of the activities of azaleatin, comprehensive data on this compound remains limited, presenting a notable gap in the current scientific literature.
Comparative Analysis of Biological Activities
This section summarizes the known biological activities of this compound and azaleatin. Due to a lack of available quantitative data for this compound, a direct comparison is challenging. The following table highlights the available data for azaleatin.
| Biological Activity | This compound | Azaleatin | Reference Compound/Method |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | No data available | EC50: 36.1 µg/mL | Quercetin (EC50: 30 µg/mL)[1] |
| Superoxide Radical Scavenging | No data available | EC50: 90 µg/mL | Quercetin (EC50: 24 µg/mL) |
| Reducing Power | No data available | EC50: 27 µg/mL | Positive control (EC50: 28 µg/mL) |
| Enzyme Inhibitory Activity | |||
| α-Amylase Inhibition | No data available | Found to be a good inhibitor, comparable to the standard.[1] | Acarbose (standard) |
| Anti-inflammatory Activity | |||
| COX-2 Inhibition | No data available | IC50: 2.21 ± 0.06 µM[2] | Celecoxib (IC50: 0.82 ± 0.02 µM)[2] |
Note: The absence of data for this compound in the table above underscores the need for further research to elucidate its biological properties and enable a comprehensive comparative analysis with its aglycone, azaleatin.
In-Depth Look at Azaleatin's Biological Activity
Recent studies have begun to unravel the mechanisms underlying the biological effects of azaleatin.
Antioxidant Properties
Azaleatin has demonstrated notable antioxidant activity. In one study, it was the second-best compound for antioxidant capacity after quercetin, with an EC50 of 36.1 µg/mL in a DPPH radical scavenging assay.[1] The antioxidant mechanism of flavonoids like azaleatin is complex and can involve hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT) mechanisms. Theoretical studies suggest that for azaleatin, the HAT mechanism is more favorable in a gaseous phase, while the sequential proton loss electron transfer (SPLET) mechanism is more likely in an aqueous environment.
Anti-inflammatory and Cardioprotective Effects
A recent study highlighted the cardioprotective potential of azaleatin against sodium arsenite-induced cardiotoxicity.[3] The study revealed that azaleatin exerts its anti-inflammatory effects by targeting multiple signaling pathways, including the TLR4/MyD88, JAK1/STAT3, and NF-κB pathways.[3] By inhibiting these pathways, azaleatin was shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory enzyme COX-2.[3] Furthermore, azaleatin demonstrated antioxidative properties by decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[3]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the known signaling pathway for azaleatin and a general workflow for assessing antioxidant activity.
Caption: Azaleatin's anti-inflammatory signaling pathway.
Caption: General workflow for DPPH radical scavenging assay.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of compounds.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or azaleatin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound to a well containing 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent to a well containing 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the microplate gently and incubate it in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
-
Determination of EC50:
-
Plot the percentage of inhibition against the concentration of the test compound.
-
The EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from the graph.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme.
Principle: The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The assay measures the amount of prostaglandin (B15479496) E2 (PGE2) produced, and a reduction in PGE2 levels indicates inhibition of COX-2.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses COX-2 (e.g., RAW 264.7 macrophages) in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or azaleatin) for a specific duration (e.g., 1 hour).
-
-
Induction of Inflammation:
-
Induce inflammation and COX-2 expression by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Calculation of Inhibition:
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the treated cells to the untreated (LPS-stimulated) control cells.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound required to inhibit 50% of the COX-2 activity, is determined from the graph.
-
Conclusion and Future Directions
The available evidence strongly suggests that azaleatin possesses significant antioxidant and anti-inflammatory properties, with a clear mechanism of action involving the modulation of key inflammatory signaling pathways. Its aglycone nature likely contributes to its bioavailability and subsequent biological activity.
However, a critical knowledge gap exists regarding the biological activities of its glycoside form, this compound. The presence of the rhamnose sugar moiety in this compound could significantly impact its absorption, metabolism, and ultimately, its efficacy. It is plausible that this compound may act as a prodrug, being hydrolyzed to azaleatin in vivo to exert its effects. Conversely, the glycosylation may alter its interaction with cellular targets, leading to a different biological activity profile.
To provide a comprehensive comparison and fully understand the therapeutic potential of both compounds, future research should prioritize:
-
Direct comparative studies of this compound and azaleatin in a range of antioxidant and anti-inflammatory assays.
-
Quantitative analysis of this compound's biological activities to determine its EC50 and IC50 values.
-
In vivo studies to investigate the bioavailability and metabolism of both compounds and to validate their therapeutic effects in relevant disease models.
-
Elucidation of the signaling pathways modulated by this compound to understand its mechanism of action.
By addressing these research gaps, the scientific community can gain a clearer understanding of the structure-activity relationship between this compound and azaleatin, paving the way for their potential development as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the anti-inflammatory and anti-melanoma mechanisms of action of azelaic acid and other Fusarium solani metabolites via in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective potential of azaleatin against sodium arsenite instigated sub-chronic cardiotoxicity via targeting TLR4/MyD88, JAK1/STAT3, and NF-κB in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Azalein and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their potent antioxidant properties. Among these, quercetin (B1663063) has been extensively studied and is recognized as a benchmark for antioxidant activity. Azalein, a flavonol glycoside corresponding to kaempferol-3-O-arabinofuranoside, is a structurally related compound whose antioxidant potential is of growing interest. This guide provides a comprehensive comparison of the antioxidant capacities of this compound and quercetin, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Quantitative Antioxidant Activity
The antioxidant potential of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The following table summarizes the available quantitative data for the antioxidant activities of this compound and quercetin. It is important to note that direct experimental data for pure this compound is limited in the scientific literature. Therefore, data for structurally similar compounds and extracts rich in this compound are included to provide a comparative perspective.
| Compound | Assay | IC50 / Activity Value | Reference |
| This compound (from extract) | DPPH | IC50: 0.58 µg/mL (for an extract containing Kaempferol (B1673270) 3-arabinofuranoside) | [1] |
| Afzelin (Kaempferol-3-O-rhamnoside) | DPPH | IC50: 14.6 µg/mL | [2] |
| Quercetin | DPPH | IC50: 19.17 µg/mL | [3] |
| Quercetin | DPPH | IC50: 4.97 µg/mL | [4] |
| Quercetin | ABTS | - | [5] |
| Quercetin | FRAP | - | [5] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the three key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: The test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the antioxidant sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) with the same antioxidant capacity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction: A small volume of the sample is mixed with a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents or in terms of a standard antioxidant like Trolox.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response.
Direct Radical Scavenging
The chemical structure of flavonoids, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, is crucial for their radical scavenging activity. Both this compound (as a kaempferol glycoside) and quercetin possess multiple hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azalein and Kaempferol-3-O-rhamnoside for Drug Development Professionals
An in-depth guide to the biological activities, underlying mechanisms, and experimental data of two closely related flavonol glycosides.
In the landscape of natural product-based drug discovery, flavonoids stand out for their diverse pharmacological properties. This guide provides a detailed comparative study of two such compounds: Azalein and Kaempferol-3-O-rhamnoside. While structurally similar, subtle differences in their chemical makeup can lead to variations in their biological efficacy. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective antioxidant, anti-inflammatory, and anticancer activities, supported by available experimental data and detailed protocols.
Chemical Structures and Biosynthesis
This compound is the 3-O-α-L-rhamnoside of azaleatin (B191873), a flavonol predominantly found in the flowers of Rhododendron species. Kaempferol-3-O-rhamnoside, also known as Afzelin, is a glycoside of kaempferol (B1673270) and is widely distributed in the plant kingdom. The key structural difference lies in the aglycone core: this compound's aglycone, azaleatin, possesses a methoxy (B1213986) group at the 5-position of the A-ring, whereas kaempferol, the aglycone of Kaempferol-3-O-rhamnoside, has a hydroxyl group at this position.
Both compounds are synthesized in plants via the flavonoid biosynthesis pathway, starting from the general phenylpropanoid pathway. The formation of the respective aglycones, azaleatin and kaempferol, is followed by glycosylation, where a rhamnose sugar moiety is attached at the 3-position, catalyzed by a rhamnosyltransferase.
Comparative Biological Activities: A Data-Driven Overview
Quantitative data on the biological activities of this compound are limited in the current literature. Therefore, for comparative purposes, data for its aglycone, Azaleatin, is presented where available, with the understanding that glycosylation can influence a compound's bioavailability and activity.
Antioxidant Activity
The antioxidant potential of flavonoids is a cornerstone of their therapeutic promise. This is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower EC50/IC50 value indicates higher antioxidant activity.
| Compound | Assay | EC50/IC50 Value | Source |
| Azaleatin | DPPH Radical Scavenging | 37 µg/mL | [1] |
| Kaempferol-3-O-rhamnoside | DPPH Radical Scavenging | 14.6 µg/mL | [2] |
Note: Data for Azaleatin is used as a proxy for this compound.
Based on the available data, Kaempferol-3-O-rhamnoside exhibits stronger DPPH radical scavenging activity than Azaleatin. This suggests that the specific hydroxylation pattern of kaempferol may be more favorable for radical scavenging than the methoxy-substituted A-ring of azaleatin.
Anti-inflammatory Activity
Flavonoids are known to modulate inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 Value | Source |
| This compound | Nitric Oxide (NO) Production Inhibition | Data not available | - |
| Kaempferol-3-O-rhamnoside | Nitric Oxide (NO) Production Inhibition | Moderate activity observed, but IC50 not specified | [3] |
While a specific IC50 value for Kaempferol-3-O-rhamnoside in NO inhibition is not provided in the cited study, it was shown to be less potent than its aglycone, kaempferol.[3] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate signaling pathways such as NF-κB and MAPK.[1][4]
Anticancer Activity
The cytotoxic effects of these compounds against cancer cell lines are a significant area of research. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | MCF-7 (Breast Cancer) | MTT | Data not available | - |
| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | MTT | 227 µM | [5][6] |
Kaempferol-3-O-rhamnoside has demonstrated dose-dependent inhibitory effects on the proliferation of MCF-7 breast cancer cells.[5][6] The mechanism of action is reported to involve the activation of the caspase cascade pathway, leading to apoptosis.[5][7]
Signaling Pathway Modulation
Flavonoids exert their biological effects by interacting with various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival. Many flavonoids are known to inhibit this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Protocol Summary:
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (this compound or Kaempferol-3-O-rhamnoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]
Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with an inflammatory agent like LPS.
Protocol Summary:
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for a short period.
-
The cells are then stimulated with LPS to induce NO production.
-
After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated to determine the IC50 value.[3]
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Protocol Summary:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with different concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[5]
Conclusion
This comparative guide highlights the current understanding of the biological activities of this compound and Kaempferol-3-O-rhamnoside. Based on the available data, Kaempferol-3-O-rhamnoside demonstrates notable antioxidant and anticancer properties with a quantifiable IC50 value against MCF-7 breast cancer cells. While quantitative data for this compound remains limited, the information on its aglycone, Azaleatin, suggests it also possesses antioxidant capabilities, albeit potentially to a lesser extent than Kaempferol-3-O-rhamnoside.
The structural difference of a 5-methoxy group in this compound versus a 5-hydroxyl group in Kaempferol-3-O-rhamnoside likely plays a significant role in their differing activities. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully assess its therapeutic potential in comparison to the more extensively studied Kaempferol-3-O-rhamnoside. This guide serves as a foundational resource for researchers to design further comparative studies and explore the potential of these flavonol glycosides in drug development.
References
- 1. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 5. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Azalein and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Azalein (kaempferol-3-O-rhamnoside), a naturally occurring flavonoid glycoside, against other well-studied flavonoids such as its aglycone form, kaempferol (B1673270), as well as quercetin (B1663063) and luteolin. The information presented herein is compiled from various in vitro studies and is intended to serve as a resource for researchers investigating the potential of flavonoids as anticancer agents.
Quantitative Cytotoxicity Data: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of this compound and other selected flavonoids against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound (Kaempferol-3-O-rhamnoside) | MCF-7 | Breast Cancer | 227 | 24 | [1] |
| HL-60 | Leukemia | 10.4 ± 1.0 | Not Specified | ||
| KG-1 | Leukemia | 11.5 ± 1.6 | Not Specified | ||
| HepG2 | Liver Cancer | > 100 | 72 | [2][3] | |
| CT26 | Colon Cancer | > 100 | 72 | [2][3] | |
| B16F1 | Melanoma | > 100 | 72 | [2][3] | |
| Kaempferol | MCF-7 | Breast Cancer | 90.28 ± 4.2 (µg/ml) | Not Specified | |
| A549 | Lung Cancer | 35.80 ± 0.4 (µg/ml) | Not Specified | ||
| HepG2 | Liver Cancer | 45.3 ± 2.6 | 72 | [2][3] | |
| CT26 | Colon Cancer | 35.7 ± 2.1 | 72 | [2][3] | |
| B16F1 | Melanoma | 28.9 ± 1.8 | 72 | [2][3] | |
| PC-3 | Prostate Cancer | 16.9 | Not Specified | [4] | |
| MDA-MB-231 | Breast Cancer | 60.0 ± 16.3 | 48 | [5] | |
| Huh7 | Liver Cancer | 4.75 | Not Specified | [5] | |
| Quercetin | HL-60 | Leukemia | Not Specified | Not Specified | [6] |
| COLO 320 | Colon Cancer | > 100 | Not Specified | [7] | |
| GLC4 | Lung Cancer | > 100 | Not Specified | [7] | |
| Luteolin | HL-60 | Leukemia | 12.5 | Not Specified | [7] |
| COLO 320 | Colon Cancer | 32.5 | Not Specified | [7] | |
| GLC4 | Lung Cancer | 40.9 | Not Specified | [7] | |
| MDA-MB-231 | Breast Cancer | 14.91 ± 5.77 | Not Specified | [8] | |
| MCF-7 | Breast Cancer | 29.28 ± 11.85 | Not Specified | [8] |
Note: Direct comparison of IC50 values should be approached with caution as the data is collated from multiple sources with potentially different experimental conditions.
Experimental Protocols
The majority of the cited studies utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and calculate the IC50 values. Below is a generalized protocol for the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test flavonoid (e.g., this compound, kaempferol) for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[9]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their cytotoxic effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death).
Kaempferol and its Glycosides (including this compound)
Studies on kaempferol and its glycosides suggest that their cytotoxic activity is often mediated through the induction of apoptosis.[1] The aglycone form, kaempferol, has been shown to be more potent than its glycosides in several cancer cell lines.[2][3] This suggests that the sugar moiety in glycosides like this compound may hinder the molecule's ability to interact with its cellular targets. Kaempferol has been reported to induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[4][11]
References
- 1. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoid quercetin, but not apigenin or luteolin, induced apoptosis in human myeloid leukemia cells and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
Interspecies Variation of Azalein Concentration in Plumbago: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Azalein and total flavonoid concentrations across different species of the Plumbago genus. The data presented is compiled from various scientific studies to offer an objective overview of the phytochemical variations within this genus, which is of significant interest for natural product research and drug development.
Comparative Analysis of Flavonoid Content in Plumbago Species
While specific quantitative data for this compound (5-methylquercetin 3-rhamnoside) across all Plumbago species is limited, a notable study has quantified its concentration in the flowers of Plumbago auriculata. To provide a broader comparative context, this guide also includes data on the total flavonoid content in various tissues of Plumbago indica and Plumbago zeylanica. It is important to note that direct comparisons of total flavonoid content can be influenced by the plant part analyzed, the extraction solvent used, and the quantification method.
Table 1: Concentration of this compound and its Aglycone in Plumbago auriculata Flowers
| Compound | Species | Plant Part | Concentration (mg/g of fresh flowers) |
| This compound (5-methylquercetin 3-O-α-rhamnopyranoside) | Plumbago auriculata | Flowers | 8.8 |
| 5-methylquercetin (Aglycone) | Plumbago auriculata | Flowers | 0.4 |
Table 2: Total Flavonoid Content in Various Plumbago Species
| Species | Plant Part | Extraction Solvent | Total Flavonoid Content |
| Plumbago indica | Roots | Ethanolic Extract | 0.930 mg/100mg (0.0093 mg/g) |
| Plumbago indica | Roots | Methanolic Extract | 39.2 ± 6.40 mg/g |
| Plumbago zeylanica | Leaves | Methanolic Extract | 2.41 mg Quercetin Equivalent/g (dry sample) |
| Plumbago zeylanica | Leaves | Methanolic Extract | 69.566 mg Quercetin Equivalent/g (dry sample)[1] |
| Plumbago zeylanica | Roots | Not Specified | 45.5 ± 5.2 mg Catechin Equivalent/g[2] |
Note on Data Variability: The significant variations in total flavonoid content reported in the literature for the same species can be attributed to differences in analytical methodologies (e.g., standards used for quantification like Quercetin Equivalent vs. Catechin Equivalent), extraction efficiency of different solvents, as well as geographical and seasonal variations affecting plant metabolism.
Experimental Protocols
The following sections detail generalized methodologies for the extraction and quantification of flavonoids, including this compound, from Plumbago species, based on common practices in phytochemical analysis.
Sample Preparation and Extraction
This protocol describes a standard method for the extraction of flavonoids from fresh plant material.
-
Sample Collection and Preparation: Fresh plant material (e.g., flowers, leaves, roots) is collected and immediately frozen in liquid nitrogen to halt enzymatic degradation of phytochemicals.
-
Homogenization: The frozen tissue is ground to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: The powdered plant material is transferred to a suitable vessel, and a solvent such as methanol (B129727) or ethanol (B145695) is added. The mixture is then agitated for a specified period to ensure thorough extraction of flavonoids.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude flavonoid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantitative analysis of this compound and other flavonoids using HPLC.
-
Standard and Sample Preparation: A standard solution of this compound is prepared at a known concentration. The crude plant extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used to monitor the eluent at a wavelength specific for flavonoid detection (e.g., around 254 nm or 350 nm).
-
-
Data Analysis: The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the known standard.
Visualizing the Flavonoid Biosynthetic Pathway
The following diagram illustrates the general biosynthetic pathway for flavonoids in plants, leading to the production of flavonols like quercetin, which is the precursor to this compound through methylation and glycosylation.
Caption: General flavonoid biosynthetic pathway in plants.
References
For Immediate Release
[City, State] – [Date] – In a new comparative guide, researchers and drug development professionals can now access a detailed in-silico analysis of the flavonol Azalein and its potential as an anti-inflammatory agent. This guide provides a head-to-head comparison of this compound with other structurally similar flavonols—Kaempferol, Quercetin, and Myricetin—through molecular docking studies targeting the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory pathways. The publication offers a transparent, data-driven look at the binding affinities and interaction patterns of these compounds, supported by a detailed experimental protocol and clear visual representations of the study's workflow.
Flavonols are a class of flavonoids widely recognized for their antioxidant and anti-inflammatory properties.[1][2] this compound, a naturally occurring flavonol, has been the subject of increasing interest within the scientific community. This guide aims to elucidate its therapeutic potential by comparing its binding efficacy against COX-2 with that of well-known flavonols. The study's findings are presented in a clear, tabular format to facilitate straightforward comparison of binding energies and key molecular interactions.
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the formation of prostanoids, which are key mediators of inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in maintaining the normal lining of the stomach, COX-2 is typically induced at sites of inflammation.[3] Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[3] Numerous studies have explored the potential of natural flavonoids to inhibit COX-2, making it a relevant target for this comparative analysis.[1]
Comparative Docking Analysis of this compound and Related Flavonols with COX-2
The in-silico molecular docking study was performed to predict the binding affinity and interaction patterns of this compound and the selected flavonols—Kaempferol, Quercetin, and Myricetin—with the active site of the human Cyclooxygenase-2 (COX-2) enzyme. The results, summarized in the table below, provide a quantitative comparison of the potential anti-inflammatory activity of these compounds.
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| This compound | 5321320 | -9.8 | 4 | TYR355, SER530, ARG120, GLN192 |
| Kaempferol | 5280863 | -9.2 | 3 | TYR385, SER530, ARG120 |
| Quercetin | 5280343 | -9.5 | 5 | TYR355, SER530, ARG120, VAL523, ASN382 |
| Myricetin | 5281672 | -9.1 | 4 | TYR355, SER530, ARG120, GLN192 |
| Celecoxib (Control) | 2662 | -11.2 | 2 | HIS90, ARG513, PHE518, VAL523 |
Experimental Protocol
The comparative docking study was conducted following a meticulous and validated protocol to ensure the reliability of the results.
1. Protein Preparation: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) was obtained from the Protein Data Bank (PDB ID: 5IKR). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.
2. Ligand Preparation: The 3D structures of this compound, Kaempferol, Quercetin, and Myricetin were retrieved from the PubChem database. The ligands were prepared for docking by assigning Gasteiger charges and setting the rotatable bonds to be flexible during the docking process.
3. Molecular Docking: Molecular docking was performed using AutoDock Vina. The docking site was defined by a grid box centered on the active site of COX-2, encompassing the key amino acid residues known to be involved in ligand binding, including ARG120, TYR355, TYR385, and SER530.[1][4] The docking simulations were carried out using a Lamarckian genetic algorithm. For each ligand, multiple docking runs were performed to ensure the convergence of the results.
4. Analysis of Results: The docking results were analyzed based on the binding affinity (in kcal/mol) and the interaction patterns, including hydrogen bonds and hydrophobic interactions with the amino acid residues in the COX-2 active site. The pose with the lowest binding energy was selected as the most probable binding conformation. Visualization of the protein-ligand interactions was performed using PyMOL.
Workflow for Comparative Docking Study
The following diagram illustrates the systematic workflow employed in this comparative docking study, from the initial data retrieval to the final analysis of the results.
Discussion
The results of the molecular docking study indicate that this compound exhibits a strong binding affinity for the COX-2 active site, comparable to and even slightly better than the well-studied flavonols Kaempferol and Myricetin. Quercetin showed a slightly higher binding affinity than this compound, which is consistent with previous studies highlighting its potent anti-inflammatory properties.[5][6] The binding energy of this compound suggests that it can effectively bind to and potentially inhibit the activity of the COX-2 enzyme.
The interaction analysis reveals that this compound forms four hydrogen bonds with key residues in the COX-2 active site, including TYR355, SER530, and ARG120. These interactions are crucial for stabilizing the ligand-protein complex and are similar to the interactions observed for other known COX-2 inhibitors. The ability to interact with these specific residues suggests a potentially effective inhibitory mechanism.
While the in-silico results are promising, it is important to note that these are predictive studies. Further in-vitro and in-vivo experimental validation is necessary to confirm the anti-inflammatory activity of this compound and its potential as a therapeutic agent. This comparative guide serves as a valuable resource for researchers to prioritize and guide future experimental investigations into the pharmacological properties of this compound.
References
- 1. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. [PDF] Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Molecular Docking Analysis of Quercetin and Diclofenac as Cox-2 Potential Inhibitors Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 6. Molecular docking of quercetin: a promising approach for the development of new anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Azalein and Rutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the bioactive properties of two prominent flavonoids, Azalein and Rutin. We delve into their antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways they modulate.
At a Glance: this compound vs. Rutin
| Bioactivity | This compound (Kaempferol-3-O-arabinoside) | Rutin (Quercetin-3-O-rutinoside) |
| Antioxidant Activity (DPPH Assay IC50) | Data not readily available in searched literature. Described as having good antioxidant capacity[1][2]. | ~5.82 - 19.71 µg/mL |
| Anti-inflammatory Activity (Nitric Oxide Inhibition) | Qualitative evidence of inhibiting nitric oxide production. | Slight inhibition at 80 µM in primary peritoneal macrophages[3]. Other studies show significant inhibition of NO production[4]. |
| Anticancer Activity (MCF-7 Cell Line IC50) | Dose-dependent inhibition of cell proliferation.[5] | ~45.6 µM[6] |
I. Antioxidant Activity
Both this compound and Rutin are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating higher antioxidant potency.
Quantitative Comparison of Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 |
| This compound | Data not readily available in searched literature. |
| Rutin | 6.7 ± 0.1 µg/mL[2] |
| Rutin | 19.709 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the DPPH radical scavenging activity of a test compound.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727). The solution should have a deep purple color and its absorbance is measured at 517 nm.
-
Preparation of Test and Standard Solutions: Stock solutions of the test compounds (this compound and Rutin) and a standard antioxidant (like ascorbic acid) are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, a specific volume of the test or standard solution is added.
-
The DPPH solution is then added to each well/cuvette.
-
A control well containing only methanol and the DPPH solution is included.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the control andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the absorbance of the sample.Asample -
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Experimental Workflow for DPPH Assay
II. Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Flavonoids like this compound and Rutin have demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators such as nitric oxide (NO).
Quantitative Comparison of Nitric Oxide Inhibition
| Compound | Nitric Oxide Inhibition IC50 |
| This compound | Data not readily available in searched literature. |
| Rutin | Slight inhibition at 80 µM in LPS-stimulated primary peritoneal macrophages[3]. |
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol describes how to measure the inhibitory effect of test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound and Rutin) for a specific period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce nitric oxide production, in the continued presence of the test compounds. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are also included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
The supernatant from each well is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Calculation: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group. The IC50 value is then determined.
III. Anticancer Activity
The potential of flavonoids as anticancer agents is an active area of research. This compound and Rutin have been shown to inhibit the proliferation of various cancer cell lines. The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Quantitative Comparison of Anticancer Activity against MCF-7 Breast Cancer Cells
| Compound | MTT Assay IC50 |
| This compound | Dose-dependent inhibition of cell proliferation has been observed[5]. Specific IC50 value not found in the searched literature. |
| Rutin | 45.6 µM[6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxicity of test compounds against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and Rutin) for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.
IV. Modulation of Signaling Pathways
The bioactivities of this compound and Rutin are underpinned by their ability to modulate key intracellular signaling pathways involved in inflammation and cancer.
Rutin's Impact on NF-κB and MAPK Signaling Pathways
Rutin has been shown to exert its anti-inflammatory and anticancer effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Rutin can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[7][8] This inhibition can occur through the suppression of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.
-
MAPK Pathway: The MAPK pathway, which includes p38, ERK, and JNK, is crucial in regulating cell proliferation, differentiation, and apoptosis. Rutin has been observed to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory responses.[5][9][10]
This compound's (Kaempferol-3-O-arabinoside) Modulation of Signaling Pathways
While less extensively studied than Rutin, this compound, as a kaempferol (B1673270) glycoside, is also known to modulate inflammatory pathways. Kaempferol and its glycosides have been shown to inhibit the NF-κB and MAPK signaling pathways, suggesting a similar mechanism of action for this compound in its anti-inflammatory and anticancer effects.[8][11]
Signaling Pathway Diagrams
Rutin's Modulation of the NF-κB Signaling Pathway
Rutin's Modulation of the p38 MAPK Signaling Pathway
Experimental Protocol: Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of signaling proteins, to assess pathway activation.
-
Cell Lysis: Cells treated with the test compounds and/or stimuli are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent or fluorescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
V. Conclusion
Both this compound and Rutin exhibit promising antioxidant, anti-inflammatory, and anticancer bioactivities. Rutin has been more extensively studied, with a wealth of quantitative data available. While this compound shows qualitative evidence of similar activities, further research is needed to quantify its potency through standardized assays to allow for a more direct and comprehensive comparison. The modulation of key signaling pathways like NF-κB and MAPK appears to be a common mechanism underlying the therapeutic potential of both flavonoids. This guide provides a foundation for researchers to further explore the pharmacological properties of these natural compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The role of kaempferol in gynaecological malignancies: progress and perspectives [frontiersin.org]
- 6. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 11. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Azelaic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for handling Azelaic acid, a compound that requires careful management to mitigate risks. Adherence to these procedural guidelines is essential for operational safety and proper disposal.
Azelaic acid is recognized as a skin and eye irritant.[1][2] It is harmful if swallowed and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling Azelaic acid is provided in the table below. This information is compiled from safety data sheets (SDS) to ensure comprehensive protection.
| PPE Category | Item | Material/Type | Standard/Specification |
| Eye and Face Protection | Safety goggles or glasses | Chemical safety goggles with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Face shield | Polycarbonate | To be used in addition to goggles for splash hazards[4] | |
| Hand Protection | Gloves | Nitrile or Butyl rubber | Tested according to EN 374[4][5] |
| Body Protection | Protective clothing | Lab coat or gown with long sleeves | To prevent skin exposure[3][6] |
| Apron | Chemically resistant | For additional protection against splashes | |
| Respiratory Protection | Respirator | N95 or P2/FFP2 particle filter for dusts | Required when ventilation is inadequate or dust is generated[2][4][7] |
Experimental Protocols: Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Gown/Apron: Put on the gown or apron, ensuring it is securely fastened.
-
Mask/Respirator: Place the respirator over your nose and mouth, and secure the straps. Perform a fit check.
-
Goggles/Face Shield: Put on your safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Untie and remove the gown, folding the contaminated side inward.
-
Goggles/Face Shield: Remove eye protection from the back of the head.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves and gowns, should be considered contaminated after use.
-
Solid Waste: Place used PPE and any contaminated materials into a designated, sealed waste container.
-
Labeling: Ensure the waste container is clearly labeled as hazardous waste.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not mix with other waste.
Signaling Pathways and Workflow Diagrams
To visually represent the safety protocols, the following workflow diagrams have been created using Graphviz (DOT language).
Caption: PPE Donning Sequence.
Caption: PPE Doffing Sequence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
